molecular formula C7H5BrF2O B1527617 (4-Bromo-3,5-difluorophenyl)methanol CAS No. 1256276-36-4

(4-Bromo-3,5-difluorophenyl)methanol

Cat. No.: B1527617
CAS No.: 1256276-36-4
M. Wt: 223.01 g/mol
InChI Key: WPYAMPHDUWZYDH-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-difluorophenyl)methanol is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-3,5-difluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3,5-difluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-3,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYAMPHDUWZYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Bromo-3,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the compound (4-Bromo-3,5-difluorophenyl)methanol. Intended for professionals in research and drug development, this document synthesizes key data, outlines experimental protocols for property determination, and offers insights into the structural and spectroscopic characteristics of this important chemical intermediate.

Introduction: The Significance of (4-Bromo-3,5-difluorophenyl)methanol in Modern Chemistry

(4-Bromo-3,5-difluorophenyl)methanol, a halogenated aromatic alcohol, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific electronic properties and reactivity, making it a valuable precursor in the development of novel pharmaceuticals and functional materials. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide delves into the fundamental physical characteristics that govern the handling, reactivity, and application of this versatile compound.

Core Physical Properties: A Tabulated Summary

Precise experimental determination of all physical properties for (4-Bromo-3,5-difluorophenyl)methanol is not extensively documented in publicly available literature. Therefore, the following table includes a combination of available data and scientifically grounded estimations based on structurally analogous compounds.

PropertyValue/RangeSource/Basis for Estimation
Molecular Formula C₇H₅BrF₂O[Calculated]
Molecular Weight 223.01 g/mol [Calculated][1][2]
CAS Number 1256276-36-4[1][2]
Appearance White to off-white solid or oilAnalogy to similar compounds
Melting Point Estimated to be low; may be an oil at room temperatureBased on the observation that the structurally similar (4-Bromo-2,3-difluorophenyl)methanol is an oil at room temperature.[3]
Boiling Point Not available-
Density Not available-
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated.Based on the properties of similar aromatic alcohols like 4-Bromobenzyl alcohol.

Molecular Structure and its Implications

The physical properties of (4-Bromo-3,5-difluorophenyl)methanol are a direct consequence of its molecular architecture. The interplay of the hydroxyl group, the aromatic ring, and the halogen substituents dictates its intermolecular forces and, consequently, its macroscopic behavior.

Caption: 2D structure of (4-Bromo-3,5-difluorophenyl)methanol.

The presence of the hydroxyl group allows for hydrogen bonding, a strong intermolecular force that significantly influences the melting and boiling points. The fluorine atoms, being highly electronegative, create a dipole moment within the molecule and can participate in weaker dipole-dipole interactions. The bulky bromine atom further contributes to the overall molecular size and van der Waals forces.

Experimental Methodologies for Physical Property Determination

To ensure scientific rigor, the physical properties of (4-Bromo-3,5-difluorophenyl)methanol should be determined using standardized experimental protocols. The following sections detail the methodologies for key physical property measurements.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of high purity, while a broad range suggests the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of the crystalline (4-Bromo-3,5-difluorophenyl)methanol is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of (4-Bromo-3,5-difluorophenyl)methanol.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by coupling to the fluorine atoms.

  • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet that is exchangeable with D₂O, typically appearing between δ 2.0-4.0 ppm, with its exact chemical shift being concentration-dependent.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm). The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, appearing as doublets. The carbon attached to the bromine will be shifted to a higher field.

  • Methylene Carbon (-CH₂OH): A signal in the region of δ 60-70 ppm.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of (4-Bromo-3,5-difluorophenyl)methanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Spectral Features:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[3]

  • C-H Stretch (Aromatic): Medium to weak absorptions typically above 3000 cm⁻¹.[3]

  • C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ region from the methylene group.

  • C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Protocol for IR Analysis (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(4-Bromo-3,5-difluorophenyl)methanol is a valuable chemical intermediate with physical properties that are dictated by its unique molecular structure. This guide has provided a comprehensive overview of its known and estimated physical characteristics, detailed methodologies for their experimental determination, and essential safety information. A thorough understanding of these properties is paramount for the successful and safe utilization of this compound in research and development endeavors.

References

  • PubChem. (n.d.). 4-Bromobenzyl alcohol. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]

  • Symax Laboratories. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved from IndiaMART. [Link]

Sources

(4-Bromo-3,5-difluorophenyl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Bromo-3,5-difluorophenyl)methanol for Advanced Research

This guide provides a comprehensive technical overview of (4-Bromo-3,5-difluorophenyl)methanol, a critical building block in modern medicinal and materials chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and strategic applications, grounding all claims in authoritative scientific principles.

Core Introduction and Strategic Importance

(4-Bromo-3,5-difluorophenyl)methanol, also known as 4-bromo-3,5-difluorobenzyl alcohol, is a halogenated aromatic alcohol. Its significance in advanced chemical synthesis stems from the unique interplay of its three functional components: the reactive hydroxymethyl group (-CH₂OH), the versatile bromine atom, and the strategically placed fluorine atoms.

The incorporation of fluorine into pharmaceutical candidates is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability[1]. The specific 3,5-difluoro substitution pattern on the phenyl ring of this molecule creates a distinct electronic environment that can profoundly influence intermolecular interactions with biological targets. The bromine atom serves as a key handle for a variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The primary alcohol provides a nucleophilic site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

This combination makes (4-Bromo-3,5-difluorophenyl)methanol a highly valuable intermediate for creating novel therapeutic agents and advanced organic materials[1][2].

Molecular Structure Diagram

Caption: Chemical structure of (4-Bromo-3,5-difluorophenyl)methanol.

Physicochemical and Spectrometric Properties

The accurate characterization of (4-Bromo-3,5-difluorophenyl)methanol is fundamental for its application. The following table summarizes its key identifiers and computed properties. Experimental physical properties such as melting and boiling points are not widely published and should be determined empirically.

PropertyValueSource
IUPAC Name (4-Bromo-3,5-difluorophenyl)methanolN/A
Synonyms 4-Bromo-3,5-difluorobenzyl alcohol[3]
CAS Number 1256276-36-4[3]
Molecular Formula C₇H₅BrF₂O[3]
Molecular Weight 223.01 g/mol [3]
Monoisotopic Mass 221.94917 Da[4]
Predicted XlogP 1.9[4]
Appearance White to off-white solid (typical)Commercial Suppliers

Synthesis and Manufacturing Protocol

The synthesis of (4-Bromo-3,5-difluorophenyl)methanol is not a trivial process and is typically achieved through a multi-step pathway. A scientifically robust and logical approach begins with a commercially available precursor, 1-bromo-3,5-difluorobenzene. The critical steps involve the introduction of a carbonyl group via formylation, followed by its selective reduction to the primary alcohol.

Rationale for Synthetic Strategy: This pathway is chosen for its reliability and control. Direct functionalization of the brominated ring is often challenging. Therefore, converting it to a Grignard or organolithium reagent followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) is a standard and effective method for introducing the aldehyde group. The subsequent reduction of the aldehyde to an alcohol is a high-yielding and clean transformation, typically accomplished with mild reducing agents like sodium borohydride (NaBH₄) to avoid side reactions.

Detailed Experimental Protocol:

Step 1: Formylation of 1-bromo-3,5-difluorobenzene

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: Add magnesium turnings to the flask, followed by a small crystal of iodine (to initiate the reaction). Add anhydrous tetrahydrofuran (THF).

  • Grignard Formation: In the dropping funnel, add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF. Add a small portion of this solution to the magnesium turnings. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining solution dropwise, maintaining a gentle reflux.

  • Formylation: After the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath. Add a solution of anhydrous N,N-dimethylformamide (DMF) in THF dropwise via the dropping funnel, keeping the internal temperature below 10 °C.

  • Quenching & Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromo-3,5-difluorobenzaldehyde.

Step 2: Reduction to (4-Bromo-3,5-difluorophenyl)methanol

  • Setup: In a round-bottom flask, dissolve the crude 4-bromo-3,5-difluorobenzaldehyde from Step 1 in methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 15 °C. The addition is exothermic.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup & Purification: Quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (4-Bromo-3,5-difluorophenyl)methanol.

Synthesis Workflow Diagram

Synthesis_Workflow Start 1-Bromo-3,5-difluorobenzene Step1 Step 1: Grignard Formation & Formylation Start->Step1 Intermediate 4-Bromo-3,5-difluorobenzaldehyde Step1->Intermediate Reagents1 1. Mg, THF 2. DMF Reagents1->Step1 Step2 Step 2: Reduction Intermediate->Step2 Purification Purification (Column Chromatography / Recrystallization) Step2->Purification Reagents2 NaBH₄, Methanol Reagents2->Step2 Product (4-Bromo-3,5-difluorophenyl)methanol Purification->Product

Caption: A validated two-step synthesis route to the target compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of (4-Bromo-3,5-difluorophenyl)methanol. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra are as follows:

  • ¹H NMR:

    • Aromatic Protons: The two protons on the aromatic ring are expected to appear in the range of δ 7.0-7.5 ppm. They will appear as a triplet or a doublet of doublets due to coupling with the two meta-fluorine atoms (³JHF).

    • Benzylic Protons (-CH₂OH): A singlet is expected around δ 4.7 ppm for the two methylene protons. This signal may show slight triplet coupling (⁴JHF) to the fluorine atoms under high-resolution conditions.

    • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically appears between δ 1.5-3.0 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine (C3 and C5) will show large one-bond carbon-fluorine coupling constants (¹JCF ≈ 240-250 Hz) and will be shifted significantly downfield (approx. 160-165 ppm). The carbon attached to bromine (C4) will appear around 100-110 ppm. The carbon bearing the CH₂OH group (C1) is expected around 140-145 ppm and will show a smaller ³JCF coupling.

    • Benzylic Carbon (-CH₂OH): A signal is expected around δ 63-65 ppm.

  • ¹⁹F NMR:

    • A single signal is expected for the two equivalent fluorine atoms, likely appearing as a singlet in a proton-decoupled spectrum.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion Peak: In Electron Impact (EI) MS, a characteristic pair of peaks for the molecular ion [M]⁺˙ will be observed at m/z 222 and 224 with a roughly 1:1 intensity ratio, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br)[1].

  • Fragmentation: Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group (-OH) or water (-H₂O). Predicted adducts for electrospray ionization (ESI) are summarized in the table below.

AdductPredicted m/z
[M+H]⁺ 222.95645
[M+Na]⁺ 244.93839
[M-H]⁻ 220.94189
Data sourced from PubChemLite Predicted Properties[4]
Chromatographic Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile or methanol, with UV detection at ~220-254 nm. A single major peak indicates high purity.

  • Gas Chromatography (GC): For assessing volatile impurities, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is effective.

Applications in Drug Discovery and Materials Science

The unique structural features of (4-Bromo-3,5-difluorophenyl)methanol make it a versatile building block for high-value applications.

  • Medicinal Chemistry: It is a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs)[2]. The difluorophenyl motif is often used to block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate[1]. The bromine atom allows for its incorporation into larger molecules via cross-coupling reactions, enabling the exploration of vast chemical space in lead optimization campaigns. Analogous structures are used in the development of kinase inhibitors and central nervous system agents[1].

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a precursor for novel pesticides and herbicides where enhanced metabolic stability and target binding are desired[2].

  • Organic Electronics and Materials Science: Fluorinated aromatic compounds are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and polymers due to their unique electronic properties and thermal stability[1].

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related structural analogs must be used to inform handling procedures. The SDS for 3-Bromo-4,5-difluorobenzyl alcohol provides the most relevant guidance[5].

  • Hazard Identification:

    • Causes skin irritation (H315)[5].

    • Causes serious eye irritation (H319)[5].

    • May cause respiratory irritation (H335)[5].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Keep away from incompatible materials such as strong oxidizing agents[6].

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available at: [Link]

  • Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • PubChem. 3,5-Difluorobenzyl alcohol. Available at: [Link]

  • Shaoxing Kaibang New Material Technology Co.Ltd. Fluorobenzyl Alcohol. Available at: [Link]

  • PubChem. 4-Bromo-3,5-difluorophenol. Available at: [Link]

  • IndiaMART. 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Available at: [Link]

  • PubChemLite. (4-bromo-3,5-difluorophenyl)methanol (C7H5BrF2O). Available at: [Link]

  • PubChem. (4-Bromo-3,5-dimethylphenyl)methanol. Available at: [Link]

  • Google Patents. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • The Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes.... Available at: [Link]

  • MySkinRecipes. (2-Bromo-3,5-difluorophenyl)methanol. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities.... Available at: [Link]

Sources

Mass Spectrum of (4-Bromo-3,5-difluorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the mass spectrum of the novel aromatic compound (4-Bromo-3,5-difluorophenyl)methanol. As a crucial analytical technique in modern drug discovery and development, mass spectrometry offers indispensable insights into molecular structure and purity. This document elucidates the characteristic fragmentation patterns of (4-Bromo-3,5-difluorophenyl)methanol under electron ionization (EI), explains the underlying principles governing its ionization and fragmentation, and provides a validated experimental protocol for its analysis. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of halogenated aromatic compounds.

Introduction: The Significance of (4-Bromo-3,5-difluorophenyl)methanol in Medicinal Chemistry

(4-Bromo-3,5-difluorophenyl)methanol is a halogenated aromatic compound with a molecular formula of C7H5BrF2O and a molecular weight of approximately 223.01 g/mol .[1] The unique substitution pattern of a bromine atom and two fluorine atoms on the phenyl ring, coupled with a reactive benzylic alcohol functional group, makes it a valuable building block in medicinal chemistry. Halogenated aromatic moieties are prevalent in a wide array of pharmaceuticals due to their ability to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

A thorough understanding of the analytical characteristics of such compounds is paramount for ensuring their identity, purity, and stability throughout the drug development pipeline. Mass spectrometry stands as a cornerstone technique for this purpose, providing a detailed fingerprint of the molecule's structure through its fragmentation patterns.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

To comprehend the mass spectrum of (4-Bromo-3,5-difluorophenyl)methanol, a foundational understanding of the electron ionization (EI) process is essential. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged molecular ion (M•+). The aromatic ring in benzyl alcohol derivatives helps to stabilize the molecular ion.[2] However, the high energy imparted during ionization often causes the molecular ion to be in a highly excited state, leading to extensive fragmentation.

The fragmentation pathways are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral losses. For halogen-containing organic compounds, the isotopic distribution of the halogens provides a characteristic signature in the mass spectrum.[3]

Predicted Mass Spectrum and Fragmentation Analysis of (4-Bromo-3,5-difluorophenyl)methanol

While a publicly available, fully annotated mass spectrum for (4-Bromo-3,5-difluorophenyl)methanol is not readily accessible, we can confidently predict its fragmentation pattern based on established principles of mass spectrometry and data from closely related analogs, such as (4-Bromo-2,3-difluorophenyl)methanol.[4]

The Molecular Ion (M•+)

The molecular ion peak is a critical piece of information as it confirms the molecular weight of the compound. For (4-Bromo-3,5-difluorophenyl)methanol, the molecular ion will appear as a doublet due to the two naturally occurring isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance.[2][5][6] Therefore, we expect to see two peaks of almost equal intensity at m/z 222 (containing 79Br) and m/z 224 (containing 81Br). The monoisotopic mass of the C7H579BrF2O is approximately 221.94 Da.

Key Fragmentation Pathways

The fragmentation of the (4-Bromo-3,5-difluorophenyl)methanol molecular ion is expected to proceed through several characteristic pathways common to benzyl alcohols and halogenated aromatic compounds.[7][8]

  • Loss of a Hydrogen Radical (M-1)+: The loss of a hydrogen atom from the benzylic position is a common fragmentation for benzyl alcohols, leading to the formation of a resonance-stabilized oxonium ion. This would result in peaks at m/z 221 and 223 .

  • Loss of a Hydroxyl Radical (M-17)+: Cleavage of the C-O bond can result in the loss of a hydroxyl radical (•OH), yielding a bromodifluorobenzyl cation. This is a common pathway for benzylic alcohols.[4] The resulting fragment would appear as a doublet at m/z 205 and 207 .

  • Loss of Formaldehyde (M-30)•+: A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH2O) from the molecular ion. This would produce a radical cation of 1-bromo-2,6-difluorobenzene at m/z 192 and 194 .

  • Formation of the Bromodifluorotropylium Ion: A characteristic fragmentation of benzyl derivatives involves the formation of a tropylium ion. In this case, the loss of the hydroxyl group followed by ring expansion would lead to a bromodifluorotropylium ion at m/z 205 and 207 .

  • Cleavage of the Bromine Atom: The C-Br bond can cleave, leading to the loss of a bromine radical. This would result in a difluorobenzyl alcohol cation at m/z 143 .

  • Formation of Fluorinated Phenyl Fragments: Further fragmentation can lead to the formation of stable fluorinated phenyl fragments. For instance, the loss of the CH2OH group would result in a bromodifluorophenyl cation at m/z 191 and 193 .

Predicted Mass Spectrum Data Summary
m/z (79Br/81Br) Proposed Fragment Ion Neutral Loss Significance
222 / 224[C7H5BrF2O]•+-Molecular Ion
221 / 223[C7H4BrF2O]+•HLoss of benzylic hydrogen
205 / 207[C7H4BrF2]+•OHLoss of hydroxyl radical
192 / 194[C6H3BrF2]•+CH2OLoss of formaldehyde
191 / 193[C6H3BrF2]+•CH2OHLoss of hydroxymethyl radical
143[C7H5F2O]+•BrLoss of bromine radical
113[C6H3F2]+•Br, COFurther fragmentation

Experimental Protocol for EI-MS Analysis

This section outlines a standardized procedure for the analysis of (4-Bromo-3,5-difluorophenyl)methanol using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of (4-Bromo-3,5-difluorophenyl)methanol in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL for optimal signal intensity without saturating the detector.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/Splitless injector

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-350

    • Scan Speed: 1562 u/s

Data Acquisition and Analysis
  • Blank Run: Inject a solvent blank to ensure the system is free from contaminants.

  • Sample Injection: Inject the prepared sample solution.

  • Data Processing:

    • Identify the chromatographic peak corresponding to (4-Bromo-3,5-difluorophenyl)methanol.

    • Extract the mass spectrum from this peak.

    • Analyze the spectrum for the molecular ion doublet and the predicted fragment ions.

    • Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.

Visualization of Fragmentation Pathways

To visually represent the logical flow of the fragmentation process, the following diagram illustrates the primary fragmentation pathways of (4-Bromo-3,5-difluorophenyl)methanol.

Fragmentation_Pathway M [C₇H₅BrF₂O]⁺˙ m/z 222/224 (Molecular Ion) M_minus_H [M-H]⁺ m/z 221/223 M->M_minus_H - •H M_minus_OH [M-OH]⁺ m/z 205/207 M->M_minus_OH - •OH M_minus_CH2O [M-CH₂O]⁺˙ m/z 192/194 M->M_minus_CH2O - CH₂O M_minus_CH2OH [M-CH₂OH]⁺ m/z 191/193 M->M_minus_CH2OH - •CH₂OH M_minus_Br [M-Br]⁺ m/z 143 M->M_minus_Br - •Br

Caption: Primary fragmentation pathways of (4-Bromo-3,5-difluorophenyl)methanol in EI-MS.

Conclusion and Future Perspectives

The predictable and informative fragmentation pattern of (4-Bromo-3,5-difluorophenyl)methanol under electron ionization makes mass spectrometry an invaluable tool for its unambiguous identification and characterization. The presence of the characteristic bromine isotopic pattern in the molecular ion and key fragments provides a high degree of confidence in structural elucidation. The insights provided in this guide will aid researchers in the efficient analysis of this and structurally related compounds, thereby accelerating the pace of drug discovery and development. Further studies employing high-resolution mass spectrometry (HRMS) would provide even greater detail, allowing for the confirmation of elemental compositions for each fragment ion.

References

  • Smolecule. (n.d.). (4-Bromo-2,3-difluorophenyl)methanol.
  • ResearchGate. (n.d.). The mass spectra of benzyl alcohol (IS; underivatized) obtained upon... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved from [Link]

  • ChemBK. (n.d.). (4-bromo-3,5-difluorophenyl)methanol. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

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Introduction: Deciphering Molecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Brominated Aromatic Alcohols

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. Brominated aromatic alcohols, a class of compounds integral to flame retardants, pharmaceutical intermediates, and antiseptic agents, present a unique analytical challenge.[1] Their functionality is dictated by the subtle interplay between the hydroxyl group, the aromatic ring, and the bromine substituent(s). Infrared (IR) spectroscopy emerges as a powerful, non-destructive first-line technique for elucidating this architecture.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging Fourier Transform Infrared (FTIR) spectroscopy to analyze these molecules. We will move beyond simple peak identification to explore the causal relationships between molecular structure and spectral features, empowering you to interpret spectra with confidence and precision. The narrative will focus on the underlying principles, field-proven experimental protocols, and a systematic approach to spectral interpretation.

Section 1: The Symphony of Vibrations: Core Functional Group Analysis

An IR spectrum is a molecular fingerprint, where each peak corresponds to a specific bond vibration. For brominated aromatic alcohols, the spectrum is a superposition of vibrations from the hydroxyl group, the aromatic ring, and the carbon-bromine bond. Understanding these individual components is the foundation of accurate interpretation.

The Hydroxyl Group (O-H): A Tale of Two States

The hydroxyl group gives rise to two primary vibrations: the O-H stretch and the O-H bend.

  • O-H Stretching: This is often the most conspicuous feature in the spectrum. Its position and, most notably, its shape are exquisitely sensitive to hydrogen bonding.

    • Free (Non-H-Bonded) O-H: In a very dilute solution in a non-polar solvent, a sharp, well-defined peak appears around 3600 cm⁻¹.[2] This state is rarely observed in neat or solid samples.

    • Hydrogen-Bonded O-H: In solid, liquid, or concentrated states, intermolecular hydrogen bonding occurs, where the hydrogen of one hydroxyl group interacts with the oxygen of a neighbor. This interaction weakens the O-H covalent bond, shifting the stretching vibration to a lower frequency. Because the sample contains a vast population of molecules with slightly different hydrogen bond strengths and distances, the result is a broad, strong absorption band, typically centered between 3550 and 3200 cm⁻¹.[3][4] The immense breadth of this peak is a hallmark of hydrogen-bonded alcohols and phenols.[4]

  • O-H Bending: This vibration, coupled with C-O stretching, appears in the fingerprint region, typically around 1410-1310 cm⁻¹ and 1230-1140 cm⁻¹.[3]

The Aromatic Ring: A Rigid Framework with Subtle Motions

The benzene ring exhibits a set of characteristic and reliable absorptions.

  • Aromatic C-H Stretching: These vibrations consistently appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).[5][6][7] Their presence allows for a clear distinction from aliphatic C-H stretching, which occurs just below 3000 cm⁻¹.[6]

  • Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of absorptions, often appearing as a pair of sharp bands, in the 1600-1450 cm⁻¹ region.[8][9] The most common peaks are found near 1600 cm⁻¹ and 1500 cm⁻¹.[5][9]

  • C-H Out-of-Plane (OOP) Bending: This is arguably the most diagnostic region for determining the substitution pattern on the aromatic ring. The strong absorptions in the 900-675 cm⁻¹ range are highly characteristic of the number and position of substituents.[6] For example, a monosubstituted ring (like phenol) shows strong bands at 770-730 cm⁻¹ and 710-690 cm⁻¹.[2][5] As we will see, these patterns are critical for distinguishing isomers of brominated phenols.

The Carbon-Bromine (C-Br) Bond: The Heavy Atom Effect

The vibration of the C-Br bond is governed by Hooke's Law, which dictates that the vibrational frequency is inversely proportional to the mass of the atoms involved. Due to the high mass of the bromine atom, the C-Br stretching vibration occurs at very low frequencies.

  • Aromatic C-Br Stretching: This vibration is found in the 600-500 cm⁻¹ range. It is often a strong and sharp peak but may fall outside the range of standard mid-IR (4000-650 cm⁻¹) spectrometers. Analysis may require a far-IR capable instrument.[10][11]

Section 2: Spectral Interpretation in Practice: A Self-Validating Workflow

Interpreting the spectrum of a brominated aromatic alcohol requires a systematic approach that integrates the knowledge of individual functional groups with an understanding of how they influence one another.

Logical Workflow for Spectral Analysis

The following diagram outlines a robust, step-by-step process for interpreting an unknown spectrum. This workflow ensures that all key spectral regions are considered in a logical sequence, minimizing ambiguity.

G Figure 1: Systematic Workflow for IR Spectral Interpretation cluster_workflow Interpretation Pathway A 1. Acquire High-Quality Spectrum (Run Background First) B 2. High-Frequency Region (>3000 cm⁻¹) Identify Broad O-H Stretch (~3300 cm⁻¹) Identify Aromatic C-H Stretch (>3000 cm⁻¹) A->B C 3. Double Bond Region (1650-1450 cm⁻¹) Confirm Aromatic C=C Stretches (~1600, ~1500 cm⁻¹) B->C D 4. Fingerprint Region I (1450-900 cm⁻¹) Identify C-O Stretch (~1220 cm⁻¹) Analyze O-H Bend C->D E 5. Fingerprint Region II (900-675 cm⁻¹) Determine Substitution Pattern from C-H Out-of-Plane Bending D->E F 6. Low-Frequency Region (<650 cm⁻¹) (If available) Confirm C-Br Stretch (~600-500 cm⁻¹) E->F G 7. Synthesize Data & Propose Structure F->G

Caption: Figure 1: A logical workflow for the systematic interpretation of an IR spectrum of a brominated aromatic alcohol.

Data Summary: Characteristic Vibrational Frequencies

The following table summarizes the key absorption bands and their assignments. This serves as a quick reference during spectral analysis.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Characteristics & Notes
O-H Stretch (H-Bonded)Phenolic -OH3550 - 3200Very broad, strong intensity. Its presence is a primary indicator of the hydroxyl group.[3][4]
C-H StretchAromatic C-H3100 - 3030Medium to weak, sharp. Appears to the left of 3000 cm⁻¹.[6][7]
C=C StretchAromatic Ring1620 - 1585 & 1520 - 1450Two or more sharp bands of medium-strong intensity.[5][6]
C-O StretchPhenolic C-O1260 - 1180Strong intensity. Distinguishes phenols from aliphatic alcohols.[3]
C-H Out-of-Plane BendAromatic Ring900 - 675Strong intensity. Pattern is highly diagnostic of ring substitution.[5][6][9]
C-Br StretchAryl-Bromide600 - 500Medium to strong. May require a far-IR spectrometer.[11]
The Influence of Substitution Patterns

The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are particularly sensitive to the positions of the hydroxyl and bromine substituents. While a full analysis of every possible combination is beyond this guide's scope, the table below provides data for common disubstituted patterns relevant to bromophenol isomers.

Substitution PatternC-H OOP Bending Range (cm⁻¹)
Ortho-disubstituted770 - 735
Meta-disubstituted810 - 750 and 710 - 690
Para-disubstituted840 - 810

Source: Data compiled from Chemistry LibreTexts and other sources.[5][9]

This data is invaluable. For example, distinguishing between 2-bromophenol (ortho), 3-bromophenol (meta), and 4-bromophenol (para) can often be achieved by carefully examining the number and position of strong bands in this narrow region of the spectrum.

Section 3: Experimental Protocol: Acquiring High-Fidelity Data with ATR-FTIR

The quality of an IR spectrum is fundamentally dependent on the experimental technique. While traditional methods like KBr pellets and Nujol mulls are still used, Attenuated Total Reflectance (ATR) has become the gold standard for its simplicity, speed, and excellent data quality, especially for solid and viscous liquid samples.[12]

Causality Behind ATR's Effectiveness

ATR works by passing the IR beam through a high-refractive-index crystal (typically diamond or germanium). The sample is brought into tight contact with the crystal surface. At the crystal-sample interface, the IR beam creates an evanescent wave that penetrates a few micrometers into the sample. Where the sample absorbs energy, the IR beam is attenuated. This method avoids issues with sample thickness and particle size that can plague transmission methods, resulting in highly reproducible spectra.

Step-by-Step Protocol for ATR-FTIR Analysis

This protocol is designed as a self-validating system to ensure data integrity.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has had adequate time for the source and laser to stabilize (typically 30-60 minutes).

  • Clean the ATR Crystal: This is a critical step. Clean the crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Any residue from previous samples will contaminate your spectrum.

  • Collect the Background Spectrum:

    • With the clean, empty ATR accessory in place, initiate a background scan.

    • Scientific Rationale: This step is non-negotiable for trustworthy data. The background scan measures the absorbance of the ambient atmosphere (CO₂, H₂O vapor) and the ATR crystal itself. The spectrometer software stores this spectrum and automatically ratios it out of the sample spectrum, ensuring the final result shows only the absorbance of your analyte.[1]

  • Apply the Sample:

    • Place a small amount of the solid brominated aromatic alcohol onto the center of the ATR crystal. A spatula-tip's worth is usually sufficient.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a primary cause of poor-quality, low-intensity spectra.

  • Collect the Sample Spectrum:

    • Initiate the sample scan. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Clean and Post-Analysis:

    • Retract the press, remove the bulk of the sample, and clean the ATR crystal thoroughly as in Step 2.

    • Process the spectrum in the software (e.g., baseline correction, peak picking) as needed.

Section 4: Visualizing Key Concepts

The Impact of Intermolecular Hydrogen Bonding

The following diagram illustrates how individual phenol molecules interact in a condensed phase. This non-covalent network is directly responsible for the characteristic broad O-H absorption band observed in the IR spectrum.

Caption: Figure 2: A simplified model of the hydrogen bond network in phenolic compounds.

Conclusion

The infrared spectrum of a brominated aromatic alcohol is rich with structural information. By moving beyond a simple "peak-matching" approach, researchers can harness the full diagnostic power of this technique. A thorough understanding of how the hydroxyl, aromatic, and bromo-substituent vibrations manifest and interact is key. The position and substitution pattern of these groups leave distinct imprints on the spectrum, particularly in the O-H stretching region and the C-H out-of-plane bending region. When coupled with a robust and validated experimental methodology like ATR-FTIR, scientists are well-equipped to confirm molecular identities, distinguish between isomers, and ensure the quality and consistency of materials crucial to research and development.

References

  • Title: 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: infrared spectrum of phenol C6H6O C6H5OH Source: Doc Brown's Chemistry URL: [Link]

  • Title: Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: IR Spectroscopy Tutorial: Aromatics Source: University of Colorado Boulder URL: [Link]

  • Title: 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Infrared spectra of the O– H stretching mode of phenol in carbon... Source: ResearchGate URL: [Link]

  • Title: 17.11 Spectroscopy of Alcohols and Phenols Source: OpenStax URL: [Link]

  • Title: 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition Source: OpenStax adaptation URL: [Link]

  • Title: 15.7 Spectroscopy of Aromatic Compounds Source: OpenStax URL: [Link]

  • Title: Halogenated Organic Compounds Source: Spectroscopy Online URL: [Link]

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde Source: ACS Omega URL: [Link]

  • Title: Molecular Structures and Infrared Spectra of p -Chlorophenol and p -Bromophenol. Theoretical and Experimental Studies Source: ResearchGate URL: [Link]

  • Title: Everything You Need to Know About ATR-FTIR Spectroscopy Source: Specac Ltd URL: [Link]

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solubility profile of (4-Bromo-3,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (4-Bromo-3,5-difluorophenyl)methanol

Authored by: A Senior Application Scientist

Introduction

(4-Bromo-3,5-difluorophenyl)methanol is a halogenated aromatic alcohol with the chemical formula C₇H₅BrF₂O and a molecular weight of approximately 223.01 g/mol [1]. Its structure, featuring a phenyl ring substituted with a bromine atom, two fluorine atoms, and a hydroxymethyl group, makes it a compound of interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding interactions, while the bromophenyl moiety provides a handle for further synthetic modifications.

In the realm of drug development, understanding the solubility of a compound is a cornerstone of its developability profile. Poor aqueous solubility can severely limit oral bioavailability, hinder the formulation of parenteral dosage forms, and introduce significant artifacts in in vitro biological assays[2][3]. This guide provides a comprehensive technical framework for characterizing the complete . We will move beyond simple data points to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Theoretical Framework: Predicting Solubility Behavior

The solubility of (4-Bromo-3,5-difluorophenyl)methanol is governed by the interplay of its structural features.

  • The Hydroxymethyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature is the primary driver for its solubility in polar solvents, including water[4]. However, the solubility of alcohols in water decreases as the size of the hydrophobic hydrocarbon portion increases[5].

  • The Phenyl Ring: The aromatic ring is a large, non-polar (lipophilic) entity that inherently disfavors dissolution in aqueous media.

  • Halogen Substituents (Br, F): The two fluorine atoms are highly electronegative and can increase the acidity of the benzylic proton through a negative inductive effect, potentially influencing interactions with polar solvents[4]. Both bromine and fluorine increase the overall molecular weight and surface area of the molecule, which can lead to stronger crystal lattice forces, thereby reducing solubility.

Given this structure—a significant hydrophobic core with a single polar functional group—(4-Bromo-3,5-difluorophenyl)methanol is predicted to be a poorly soluble compound in aqueous media. Its solubility is expected to be higher in organic solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols) or are effective at solvating aromatic rings (e.g., polar aprotic solvents).

Determination of Thermodynamic (Equilibrium) Solubility

For preclinical and formulation development, the thermodynamic or equilibrium solubility is the most critical parameter. It represents the true saturation point of the compound in a given solvent at equilibrium[6]. The "gold standard" for determining this value is the Shake-Flask Method , which is widely regarded as the most reliable approach[7].

Core Principle & Experimental Causality

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid compound and the saturated solution. An excess of the solid is suspended in the solvent and agitated for a prolonged period. This ensures that the dissolution rate equals the precipitation rate. The choice of agitation time (typically 24-72 hours) is critical; it must be long enough to ensure equilibrium is reached, which can be verified by taking measurements at multiple time points (e.g., 24h and 48h) and confirming that the concentration no longer increases[7].

Experimental Workflow: Shake-Flask Method

The overall workflow is a multi-step process from sample preparation to final analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid (4-Bromo-3,5-difluorophenyl)methanol B Add to vial with chosen solvent (e.g., water, buffer) A->B Step 1 C Seal vial and place on orbital shaker B->C Step 2 D Agitate at constant T (e.g., 25°C) for 24-48h C->D Step 3 E Verify equilibrium: Sample at multiple time points D->E Self-Validation F Allow suspension to settle E->F Step 4 G Filter through 0.45µm PVDFor syringe filter F->G Step 5 (Critical: Remove all solids) H Dilute filtrate with mobile phase G->H Step 6 I Quantify concentration via HPLC-UV or UV-Vis H->I Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid (4-Bromo-3,5-difluorophenyl)methanol to a glass vial. The excess should be visually apparent to ensure saturation. For example, add ~5 mg of the compound to 1 mL of the desired solvent.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or organic solvents) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours.[8]

  • Equilibrium Verification (Self-Validation): For a robust protocol, prepare identical samples and analyze them at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility values plateau[7].

  • Phase Separation: After agitation, let the vials stand to allow undissolved solids to sediment. Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF) to remove all particulate matter. This step is crucial to avoid artificially high results.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, as described below.

Analytical Quantification Methods

The choice of analytical method depends on the compound's properties and the required sensitivity. For an aromatic compound like (4-Bromo-3,5-difluorophenyl)methanol, UV-based methods are highly suitable[9][10].

Method A: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants[11][12].

Protocol for Quantification:

  • Develop an HPLC Method:

    • Column: C18 reversed-phase column (e.g., Waters Spherisorb S10 ODS2).

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point for reversed-phase chromatography.

    • Detection: Use a UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan, likely in the 220-280 nm range for a substituted benzene ring).

  • Prepare a Calibration Curve:

    • Create a stock solution of (4-Bromo-3,5-difluorophenyl)methanol of known concentration in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a series of at least five calibration standards by serial dilution of the stock solution[13].

    • Inject each standard into the HPLC and record the peak area.

    • Plot peak area versus concentration and perform a linear regression. The R² value should be >0.99 for a valid curve.

  • Analyze the Sample:

    • Dilute the filtered sample from the shake-flask experiment with the mobile phase to ensure the concentration falls within the range of the calibration curve.

    • Inject the diluted sample and record the peak area.

    • Calculate the concentration in the diluted sample using the regression equation from the calibration curve.

    • Multiply by the dilution factor to determine the final solubility value.

G A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (5-7 Standards) A->B C Inject Standards into HPLC B->C D Record Peak Area for each Standard C->D E Plot Peak Area vs. Concentration D->E F Perform Linear Regression (y = mx + c, R² > 0.99) E->F I Calculate Concentration using Regression Equation F->I Use Equation G Inject Filtered & Diluted Solubility Sample H Record Sample Peak Area G->H H->I J Apply Dilution Factor I->J K Final Solubility Value (e.g., µg/mL or µM) J->K

Caption: HPLC-UV Quantification Workflow.

Method B: UV-Vis Spectrophotometry

This is a simpler, faster alternative to HPLC but is less specific. It is suitable if the compound is pure and has a distinct chromophore[14][15].

Protocol for Quantification:

  • Determine λ_max: Scan a dilute solution of the compound in the chosen solvent from ~200-400 nm to find the wavelength of maximum absorbance (λ_max).

  • Prepare a Calibration Curve: Using the same procedure as for HPLC, prepare a series of standards. Measure the absorbance of each standard at λ_max using a spectrophotometer[16].

  • Analyze the Sample: Dilute the filtered sample appropriately and measure its absorbance. Calculate the concentration using the Beer-Lambert law and the calibration curve.

Investigating Key Factors Influencing Solubility

A comprehensive solubility profile requires testing under various conditions relevant to drug development.

pH-Dependent Solubility

The ionization state of a compound dramatically affects its aqueous solubility. While alcohols are generally considered neutral, their acidity (pKa) can be influenced by electron-withdrawing groups[4]. The pKa of simple alcohols is high (~16-18), meaning they remain largely non-ionized in physiological pH ranges[17][18]. However, the presence of two fluorine atoms will lower this pKa, making it essential to test.

Experimental Protocol:

  • Perform the Shake-Flask method as described above using a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Plot the resulting solubility against the final measured pH of the saturated solution.

  • For (4-Bromo-3,5-difluorophenyl)methanol, a relatively flat profile is expected, but this experiment provides definitive proof.

Co-solvent Effects

In drug formulation, co-solvents are often used to increase the solubility of poorly soluble compounds[19]. Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the solvent and the hydrophobic solute[20].

Experimental Protocol:

  • Select Co-solvents: Choose pharmaceutically relevant co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Prepare Solvent Systems: Create a series of co-solvent mixtures with water or a buffer (e.g., 10%, 20%, 30%, 40% v/v of co-solvent in buffer).

  • Determine Solubility: Perform the Shake-Flask method in each co-solvent mixture.

  • Analyze Data: Plot solubility as a function of co-solvent concentration. This will reveal the effectiveness of each co-solvent at solubilizing the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Physicochemical Properties of (4-Bromo-3,5-difluorophenyl)methanol

PropertyValueSource
Molecular FormulaC₇H₅BrF₂O[1]
Molecular Weight223.01 g/mol [1]
Predicted LogP~2.5-3.5(Computational)
pKa (Alcohol)~14-15(Estimated)

Table 2: Experimentally Determined Thermodynamic Solubility at 25°C

Solvent SystempH (Final)Solubility (µg/mL)Solubility (µM)
Purified Water7.0 ± 0.2[Experimental Value][Calculated Value]
PBS pH 7.47.4 ± 0.1[Experimental Value][Calculated Value]
0.01 N HCl (pH 2.0)2.0 ± 0.1[Experimental Value][Calculated Value]
20% Ethanol / Water7.0 ± 0.2[Experimental Value][Calculated Value]
20% PEG 400 / Water7.0 ± 0.2[Experimental Value][Calculated Value]

Conclusion

Characterizing the solubility profile of a novel entity like (4-Bromo-3,5-difluorophenyl)methanol is a foundational step in its journey from a chemical curiosity to a potential therapeutic agent or advanced material. This guide has detailed a robust, scientifically-grounded approach centered on the gold-standard Shake-Flask method for determining thermodynamic solubility. By systematically evaluating solubility in aqueous and organic media, across a range of pH values, and in the presence of co-solvents, researchers can build a comprehensive understanding of the molecule's behavior. This knowledge is indispensable for designing effective formulations, ensuring reliable bioassay results, and ultimately, enabling the successful development of this promising compound.

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chemical reactivity of (4-Bromo-3,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of (4-Bromo-3,5-difluorophenyl)methanol

Authored by a Senior Application Scientist

Introduction: A Versatile Fluorinated Building Block

(4-Bromo-3,5-difluorophenyl)methanol stands as a strategically important building block in the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its molecular architecture, featuring a reactive benzylic alcohol, a versatile brominated site for cross-coupling, and the modulating influence of two fluorine atoms, offers a powerful toolkit for the synthesis of complex molecular targets.

The presence of fluorine is a key design element in contemporary drug discovery. Incorporating fluorine atoms into a molecule can significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The specific 3,5-difluoro substitution pattern on this scaffold creates a unique electronic environment, influencing the reactivity of the adjacent functional groups and providing a metabolically robust core. This guide provides an in-depth exploration of the compound's reactivity, offering both mechanistic insights and field-proven protocols for its derivatization.

Physicochemical and Spectroscopic Data Summary

A clear understanding of a compound's physical and spectroscopic properties is foundational to its successful application in synthesis.

PropertyValueSource
CAS Number 1256276-36-4[3]
Molecular Formula C₇H₅BrF₂O[3]
Molecular Weight 223.01 g/mol [3]
Appearance Colorless to pale yellow solid or liquid[4]
Purity Typically ≥98%[3]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide critical confirmation of structure and purity. While specific shifts can vary slightly based on solvent and instrumentation, the patterns are characteristic. The benzylic methylene protons typically appear as a singlet around 4.6-4.8 ppm in ¹H NMR.

Synthesis of the Core Scaffold

The most direct and common synthesis of (4-Bromo-3,5-difluorophenyl)methanol involves the reduction of the corresponding benzaldehyde. This transformation is highly efficient and leverages readily available starting materials.

Workflow: Synthesis via Reduction

start 4-Bromo-3,5-difluorobenzaldehyde reagent Reducing Agent (e.g., NaBH₄) start->reagent 1. solvent Solvent (e.g., Methanol/DCM) start->solvent 2. product (4-Bromo-3,5-difluorophenyl)methanol start->product Reduction

Caption: Synthesis of the target compound via aldehyde reduction.

Protocol 1: Reduction of 4-Bromo-3,5-difluorobenzaldehyde

This protocol describes a standard, scalable laboratory procedure for the synthesis of the title compound. The choice of sodium borohydride (NaBH₄) is based on its mild reactivity, operational simplicity, and high chemoselectivity for aldehydes in the presence of other reducible groups.

  • Setup: To a round-bottom flask charged with 4-Bromo-3,5-difluorobenzaldehyde (1.0 eq) is added a suitable solvent such as methanol or a mixture of dichloromethane (DCM) and methanol. The mixture is stirred at room temperature until the aldehyde is fully dissolved.

  • Reduction: The flask is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.1-1.5 eq) is added portion-wise over 15-20 minutes. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-2 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to neutralize any excess NaBH₄.

  • Workup: The organic solvent is removed under reduced pressure. The resulting aqueous residue is extracted with an organic solvent like ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield (4-Bromo-3,5-difluorophenyl)methanol as a pure solid or oil.

I. Reactivity of the Hydroxymethyl Group

The primary benzylic alcohol is a key handle for introducing a variety of functional groups. Its reactivity is centered on oxidation to the aldehyde and substitution of the hydroxyl group.

A. Oxidation to 4-Bromo-3,5-difluorobenzaldehyde

The controlled oxidation of the primary alcohol back to the aldehyde is a fundamental transformation, providing access to a key intermediate for imine formation, Wittig reactions, and other carbonyl chemistries. Dess-Martin Periodinane (DMP) is an excellent choice for this oxidation due to its mild conditions, broad functional group tolerance, and high yields.

Protocol 2: Dess-Martin Oxidation
  • Setup: (4-Bromo-3,5-difluorophenyl)methanol (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Ar).

  • Oxidation: Dess-Martin Periodinane (1.1-1.3 eq) is added to the solution in one portion at room temperature. The reaction is typically stirred for 1-3 hours.

  • Monitoring & Quenching: Progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP. The mixture is stirred vigorously for 15-20 minutes until the layers are clear.

  • Workup: The layers are separated, and the aqueous layer is extracted with DCM (2x). The combined organic layers are washed with saturated NaHCO₃, water, and brine, then dried over Na₂SO₄, filtered, and concentrated.

  • Purification: The resulting crude aldehyde is purified by silica gel chromatography.

B. Nucleophilic Substitution of the Hydroxyl Group

The benzylic alcohol can be converted into a good leaving group, facilitating substitution by various nucleophiles. A common application is its conversion to the corresponding benzyl bromide, a potent electrophile for alkylation reactions.

Protocol 3: Conversion to (4-Bromo-3,5-difluorophenyl)methyl Bromide
  • Setup: (4-Bromo-3,5-difluorophenyl)methanol (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C.

  • Bromination: Phosphorus tribromide (PBr₃, 0.4-0.5 eq) is added dropwise to the cooled solution. The dropwise addition is crucial to control the highly exothermic reaction.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates full consumption of the starting alcohol.

  • Workup: The reaction mixture is carefully poured onto ice and extracted with DCM. The organic layer is washed sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Isolation: The organic layer is dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl bromide, which is often used immediately in the next step due to its potential lachrymatory nature and instability.

II. Reactivity of the Carbon-Bromine Bond: Cross-Coupling Reactions

The C-Br bond is the primary gateway for constructing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This is arguably the most powerful feature of this building block. The electron-deficient nature of the aromatic ring, due to the fluorine atoms, can facilitate the oxidative addition step in the catalytic cycle.[1]

Cross-Coupling Reaction Pathways

start (4-Bromo-3,5-difluorophenyl)methanol suzuki_reagent R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagent Suzuki-Miyaura sonogashira_reagent R-C≡C-H Pd/Cu Catalyst, Base start->sonogashira_reagent Sonogashira buchwald_reagent R₂NH Pd Catalyst, Base start->buchwald_reagent Buchwald-Hartwig suzuki_product Aryl/Vinyl Substituted Product suzuki_reagent->suzuki_product sonogashira_product Alkynyl Substituted Product sonogashira_reagent->sonogashira_product buchwald_product Aminated Product buchwald_reagent->buchwald_product

Caption: Major cross-coupling reactions at the C-Br position.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures and is a cornerstone of modern drug synthesis.[5][6]

Protocol 4: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a reaction vessel is added (4-Bromo-3,5-difluorophenyl)methanol (1.0 eq), the desired aryl or vinyl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[6][7]

  • Solvent & Degassing: A solvent system like 1,4-dioxane, toluene, or DME is added. The reaction mixture must be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes. This is a critical step to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: The mixture is heated to 80-100 °C and stirred until the starting bromide is consumed, as determined by TLC or LC-MS analysis.

  • Workup: After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The product is purified by silica gel chromatography.

B. Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[8][9]

Protocol 5: General Procedure for Sonogashira Coupling
  • Setup: In a flask under an inert atmosphere, (4-Bromo-3,5-difluorophenyl)methanol (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are combined in a solvent such as THF or DMF.

  • Addition of Reagents: A base, typically a liquid amine like triethylamine (TEA) or diisopropylamine (DIPA), is added, followed by the terminal alkyne (1.1-1.2 eq). The use of an amine base is crucial as it also serves as a solvent and scavenges the HBr byproduct.

  • Reaction: The reaction is stirred at a temperature ranging from room temperature to 60 °C until completion.

  • Workup: The reaction mixture is filtered to remove the amine hydrobromide salts, and the filtrate is concentrated. The residue is redissolved in an organic solvent, washed with water and brine, dried, and concentrated.

  • Purification: The desired alkynylated product is purified by column chromatography.

III. Reactivity of the Aromatic Ring

The reactivity of the phenyl ring itself is heavily dictated by the electronic properties of its substituents.

A. Electrophilic Aromatic Substitution (EAS)

The combined electronic effects of the substituents make electrophilic aromatic substitution on this ring challenging.

  • -CH₂OH group: Weakly activating, ortho, para-directing.

  • -F atoms (x2): Strongly deactivating via induction, but ortho, para-directing via resonance.

  • -Br atom: Deactivating via induction, but ortho, para-directing via resonance.

The net effect is a significantly deactivated aromatic ring. The two fluorine atoms strongly withdraw electron density, making the ring a poor nucleophile.[10] Any potential EAS reaction would require harsh conditions and would likely suffer from low yields and poor regioselectivity. The positions ortho to the hydroxymethyl group (C2 and C6) are the least deactivated, but substitution there is sterically hindered by the adjacent fluorine atoms.

B. Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the strong electron-withdrawing nature of the two fluorine atoms makes the ring highly electron-deficient. This property, in principle, makes the ring susceptible to nucleophilic aromatic substitution (SₙAr).[11] However, for SₙAr to occur, a good nucleofuge (leaving group) is required at a position activated by electron-withdrawing groups. In this molecule, bromine is a moderate leaving group. A stronger nucleophile under forcing conditions might displace one of the fluorine atoms, particularly the one para to the other fluorine, but this is not a common or high-yielding reaction pathway for this specific substrate compared to the much more facile cross-coupling at the C-Br bond.

Conclusion

(4-Bromo-3,5-difluorophenyl)methanol is a highly valuable and versatile intermediate. Its true synthetic power is unlocked by understanding the distinct reactivity of its three key regions. The hydroxymethyl group allows for straightforward oxidation and substitution, while the aromatic C-Br bond serves as a robust handle for a wide array of powerful palladium-catalyzed cross-coupling reactions. While the aromatic ring itself is generally unreactive towards electrophilic substitution, its electron-deficient nature is a key feature that enhances its utility in modern drug design. The protocols and insights provided in this guide serve as a practical foundation for researchers and scientists aiming to leverage this potent building block in their synthetic endeavors.

References

  • PubChem. (n.d.). 3,5-Difluorobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4992. Retrieved from [Link]

  • Simon Fraser University Summit. (n.d.). Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Solvent-free Sonogashira coupling reaction via high speed ball milling. RSC Advances, 3(45), 22896-22899. Retrieved from [Link]

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  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
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Methodological & Application

The Strategic Application of (4-Bromo-3,5-difluorophenyl)methanol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated synthons is a cornerstone of rational drug design. Among these, (4-Bromo-3,5-difluorophenyl)methanol emerges as a pivotal building block, offering a unique constellation of properties that medicinal chemists can exploit to enhance the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this versatile reagent, complete with detailed protocols and the scientific rationale behind its use.

The Molecular Advantage: Unpacking the Attributes of (4-Bromo-3,5-difluorophenyl)methanol

The utility of (4-Bromo-3,5-difluorophenyl)methanol in medicinal chemistry is rooted in the synergistic interplay of its constituent parts: the brominated and di-fluorinated phenyl ring, and the reactive hydroxymethyl group.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 1256276-36-4[1][2][3][4][5]
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.02 g/mol [1]
Appearance White solid[6]
SMILES OCc1cc(F)c(Br)c(F)c1[2]

The key to its strategic value lies in the following attributes:

  • Orthogonal Reactivity: The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of diverse molecular fragments. The hydroxymethyl group provides a nucleophilic center for etherification, esterification, or oxidation to the corresponding aldehyde.

  • Metabolic Stability: The presence of two fluorine atoms at the meta positions to the bromine significantly enhances metabolic stability.[7] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. Specifically, the 3,5-difluoro substitution pattern can block potential sites of aromatic hydroxylation, thereby increasing the half-life of the drug molecule.[8]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can profoundly influence the acidity (pKa) of nearby functional groups and the overall lipophilicity (logP) of the molecule. This allows for the fine-tuning of a compound's solubility, permeability, and ability to interact with biological targets.[9]

  • Enhanced Receptor Binding: The fluorine atoms can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and selectivity.[10][11] The unique electronic signature of the 3,5-difluorophenyl moiety can be crucial for optimal engagement with the active site of enzymes or receptors.[12]

Synthetic Protocols: Harnessing the Potential of (4-Bromo-3,5-difluorophenyl)methanol

The following protocols provide detailed, step-by-step methodologies for the synthesis of (4-Bromo-3,5-difluorophenyl)methanol and its subsequent use in a key cross-coupling reaction.

Synthesis of (4-Bromo-3,5-difluorophenyl)methanol

The synthesis of the title compound is typically achieved through a two-step process starting from the readily available 1-bromo-3,5-difluorobenzene.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction 1-bromo-3,5-difluorobenzene 1-bromo-3,5-difluorobenzene reagents1 n-BuLi, THF, -78 °C then DMF 1-bromo-3,5-difluorobenzene->reagents1 4-bromo-3,5-difluorobenzaldehyde 4-bromo-3,5-difluorobenzaldehyde reagents1->4-bromo-3,5-difluorobenzaldehyde aldehyde 4-bromo-3,5-difluorobenzaldehyde reagents2 NaBH4, Methanol, 0 °C to rt aldehyde->reagents2 product (4-Bromo-3,5-difluorophenyl)methanol reagents2->product

Figure 1: Synthetic scheme for (4-Bromo-3,5-difluorophenyl)methanol.

Protocol 1: Synthesis of (4-Bromo-3,5-difluorophenyl)methanol

Step 1: Formylation of 1-Bromo-3,5-difluorobenzene [13]

  • Materials:

    • 1-Bromo-3,5-difluorobenzene

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-bromo-3,5-difluorobenzene (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude 4-bromo-3,5-difluorobenzaldehyde by flash column chromatography on silica gel.

Step 2: Reduction to (4-Bromo-3,5-difluorophenyl)methanol [13]

  • Materials:

    • 4-Bromo-3,5-difluorobenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-bromo-3,5-difluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (4-Bromo-3,5-difluorophenyl)methanol as a white solid.

Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of (4-Bromo-3,5-difluorophenyl)methanol with a generic arylboronic acid.

G start (4-Bromo-3,5-difluorophenyl)methanol catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (optional) start->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst base Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->base solvent Solvent (e.g., Toluene/H₂O, Dioxane) base->solvent product (4-Aryl-3,5-difluorophenyl)methanol solvent->product

Figure 2: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • (4-Bromo-3,5-difluorophenyl)methanol

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

    • Degassed solvent (e.g., 1,4-Dioxane/water 4:1)

    • Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried Schlenk flask, add (4-Bromo-3,5-difluorophenyl)methanol (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.03-0.05 eq), and base (2.0 eq).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed solvent mixture to the flask via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Wash the filtrate with deionized water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Applications in Medicinal Chemistry: Case Studies and Strategic Insights

Kinase Inhibitors

The 3,5-difluorophenyl group is frequently employed in the design of kinase inhibitors. The fluorine atoms can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical factor for potent inhibition. Furthermore, the steric and electronic properties of this group can be tailored to achieve selectivity for a specific kinase. The bromine atom on the (4-Bromo-3,5-difluorophenyl)methanol synthon provides a convenient attachment point for coupling to the core heterocyclic scaffolds common in kinase inhibitor design.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent a major class of drug targets. The 3,5-difluorophenyl moiety can be incorporated into GPCR ligands to enhance their binding affinity and selectivity. The fluorine atoms can modulate the electrostatic potential of the ligand, influencing its interaction with charged residues in the receptor binding pocket. The metabolic stability conferred by the difluoro substitution is also highly advantageous for developing orally bioavailable GPCR modulators.

Conclusion

(4-Bromo-3,5-difluorophenyl)methanol is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of orthogonal reactivity, metabolic stability, and the ability to favorably modulate physicochemical properties makes it an attractive starting point for the synthesis of a wide range of bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their drug discovery efforts, ultimately contributing to the development of new and improved therapeutics.

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  • Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.
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  • Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved January 24, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. Retrieved January 24, 2026, from [Link]

  • LookChem. (n.d.). Casno:1256276-36-4. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorobenzaldehyde. Retrieved January 24, 2026, from [Link]

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Suzuki coupling reactions with (4-Bromo-3,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with (4-Bromo-3,5-difluorophenyl)methanol

Introduction: The Strategic Value of Fluorinated Biaryl Methanols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is particularly profound, enabling the construction of complex molecular architectures.[3][4] Within this context, the synthesis of biaryl scaffolds featuring fluorine atoms has become a critical strategy in drug discovery.[5][6] The judicious incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as pKa and membrane permeability.[7]

(4-Bromo-3,5-difluorophenyl)methanol is a highly valuable building block for accessing these privileged structures. However, its unique electronic and steric profile presents specific challenges that demand a carefully considered approach. This guide provides a detailed examination of the mechanistic nuances, a field-tested experimental protocol, and robust troubleshooting strategies for successfully employing this substrate in Suzuki-Miyaura coupling reactions.

Part 1: Mechanistic Considerations & Strategic Choices

A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational protocol design and effective troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (4-Bromo-3,5-difluorophenyl)methanol. This is often the rate-determining step of the cycle.[9] The strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring makes the ipso-carbon more electrophilic, which generally facilitates a faster rate of oxidative addition compared to electron-rich aryl bromides.[8][10]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. This process requires activation of the boronic acid or its ester derivative by a base.[11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[13]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-Br pd2_complex Ar-Pd(II)L₂-Br (Ar = 4-CH₂OH-2,6-diF-Ph) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + Ar'-B(OR)₂ + Base pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Product (Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

1. Catalyst and Ligand Selection: The choice of ligand is critical for success, especially with challenging substrates. The two fluorine atoms ortho to the bromine atom in (4-Bromo-3,5-difluorophenyl)methanol introduce steric hindrance.

  • Expertise & Experience: For sterically hindered and electron-deficient aryl bromides, standard ligands like triphenylphosphine (PPh₃) often give poor results. More effective catalysts are generated using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[14][15][16][17] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step.[12] Furthermore, their steric bulk can accelerate the final reductive elimination step.[13]

2. The Role of the Base: The base plays a multifaceted role in the Suzuki coupling.[13] Its primary function is to activate the boronic acid for transmetalation.[11]

  • Trustworthiness: The choice of base can dramatically impact the reaction outcome.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective bases. Cesium carbonate is more soluble in organic solvents and more basic, often providing better results for hindered substrates.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly in anhydrous or low-water conditions.[1] It is often the base of choice for difficult couplings.

    • Organic Bases/Alkoxides (t-BuOK): Very strong bases that can be effective at lower temperatures or for very unreactive coupling partners.[17][18] However, their high reactivity can sometimes lead to side reactions, such as hydrolysis of sensitive functional groups.

3. Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle. Biphasic systems are common.

  • Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), or Toluene are frequently used.[1][19]

  • Aqueous Phase: A small amount of water is often beneficial. It helps to dissolve the inorganic base and can facilitate the formation of the boronate "ate" complex. However, excess water can promote unwanted protodeboronation of the boronic acid. For reactions sensitive to water, an anhydrous solvent system with a base like K₃PO₄ is recommended.[8]

Part 2: Field-Validated Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of (4-Bromo-3,5-difluorophenyl)methanol with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • (4-Bromo-3,5-difluorophenyl)methanol (1.0 equiv)

  • Arylboronic Acid or Ester (1.1–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01–0.05 equiv) or a suitable pre-catalyst.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (1.1–1.2 equiv relative to Pd)

  • Potassium Phosphate, tribasic (K₃PO₄) , finely ground (2.0–3.0 equiv)

  • 1,4-Dioxane , anhydrous

  • Water , degassed

  • Argon or Nitrogen Gas , high purity

  • Standard laboratory glassware (Schlenk flask or sealed vial), magnetic stirrer, heating mantle/oil bath, and inert atmosphere setup.

Reaction Setup and Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge Flask (Ar-Br, Boronic Acid, Base) B 2. Add Solvents (Dioxane/Water) A->B C 3. Degas Mixture (Argon Sparge, 15 min) B->C D 4. Add Catalyst/Ligand (Under Argon) C->D E 5. Heat Reaction (e.g., 80-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench (Add Water) F->G H 8. Extract (e.g., Ethyl Acetate) G->H I 9. Wash, Dry, Concentrate H->I J 10. Purify (Column Chromatography) I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Flask Preparation: To a flame-dried Schlenk flask or a pressure-rated vial equipped with a magnetic stir bar, add (4-Bromo-3,5-difluorophenyl)methanol (e.g., 1.0 mmol, 225 mg), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.5 mmol, 531 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8]

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.

  • Degassing: Sparge the resulting suspension with a gentle stream of argon through a needle for 10-15 minutes to ensure the solution is thoroughly deoxygenated.

  • Catalyst Addition: In a separate small vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the SPhos ligand (0.022 mmol, 9.0 mg). Briefly flush the vial with argon. Add a small amount of the degassed solvent from the reaction flask to the catalyst vial to form a slurry, then quickly transfer this slurry to the reaction flask via syringe. This two-step addition ensures accurate transfer of the small quantities of catalyst.

  • Reaction: Securely seal the vessel and place it in a preheated oil bath at 80–100 °C. Allow the mixture to stir vigorously overnight (12–18 hours).

  • Monitoring: After the reaction time, cool the mixture to room temperature. A small aliquot can be removed, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with water (20 mL) and ethyl acetate (20 mL). Transfer to a separatory funnel, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (1x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Part 3: Data-Driven Optimization & Troubleshooting

The success of a Suzuki coupling often depends on fine-tuning the reaction conditions. The following tables provide guidance for optimization and troubleshooting.

Table 1: Reaction Parameter Optimization
ParameterCondition A (Standard)Condition B (For Hindered Partners)Condition C (Anhydrous)Rationale & Causality
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosXPhos Pd G3 (Pre-catalyst)Bulky, electron-rich ligands are essential for hindered substrates.[16][17] Pre-catalysts offer convenience and improved air stability.
Pd Loading 1-2 mol%2-5 mol%1-2 mol%Higher catalyst loading may be needed for difficult couplings to achieve reasonable reaction rates.
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)t-BuOK (2.0 equiv)Stronger bases can accelerate transmetalation, which is often slow for hindered partners.[18]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (5:1)THF or CPMESolvent choice affects solubility and reaction kinetics. Anhydrous conditions prevent protodeboronation.
Temperature 80-100 °C100-110 °C60-80 °CHigher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions.
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing.2. Switch to a stronger base (e.g., K₃PO₄ to Cs₂CO₃ or t-BuOK).3. Increase temperature in 10 °C increments.
Dehalogenation of Starting Material 1. Presence of protic impurities or excess water.2. Certain ligands/bases can promote this side reaction.1. Use anhydrous solvents and dry reagents.2. Screen different ligand/base combinations.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Using a Pd(II) pre-catalyst without sufficient reduction to Pd(0).1. Improve degassing technique.2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or ensure pre-catalyst activation.[8]
Poor Mass Balance 1. Product is water-soluble.2. Product degradation under reaction conditions.1. Saturate the aqueous layer with NaCl during work-up.2. Reduce reaction temperature or time.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NRO Chemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ACS Publications. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • NIH National Library of Medicine. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • NIH National Library of Medicine. Applications of Fluorine in Medicinal Chemistry. [Link]

  • NIH National Library of Medicine. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

  • NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Magdeldin, S. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • ResearchGate. Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Bromo-3,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Methanols

The synthesis of functionalized biaryl and heteroaryl methanols is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds and advanced materials. Specifically, the incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The substrate, (4-Bromo-3,5-difluorophenyl)methanol, represents a valuable building block for accessing such fluorinated compounds. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the difluorophenyl ring imparts unique electronic properties. The hydroxymethyl group offers a site for further synthetic elaboration.

This document provides a comprehensive guide to the palladium-catalyzed cross-coupling of (4-bromo-3,5-difluorophenyl)methanol, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of powerful chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle.[2][3] This cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, (4-bromo-3,5-difluorophenyl)methanol) to form a Pd(II) intermediate.[2][3]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center.[3]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[3]

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[4]

Experimental Workflows and Protocols

Suzuki-Miyaura Coupling: Synthesis of Biaryl Methanols

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6][7] This reaction is widely used for the synthesis of biaryl compounds and tolerates a broad range of functional groups.[5][8]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, often a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to the active Pd(0) species.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands often enhance the reaction rate and yield.

  • Base: A base is required to activate the organoboron species for transmetalation.[6] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed, often in an aqueous solution.

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is frequently used to dissolve both the organic substrates and the inorganic base.

Detailed Protocol: Synthesis of (4'-(hydroxymethyl)-2',6'-difluoro-[1,1'-biphenyl]-4-yl)methanol

Materials:

ReagentM.W.AmountMoles
(4-Bromo-3,5-difluorophenyl)methanol225.02225 mg1.0 mmol
4-(Hydroxymethyl)phenylboronic acid151.96182 mg1.2 mmol
Pd(PPh₃)₄1155.5658 mg0.05 mmol
K₂CO₃138.21276 mg2.0 mmol
Toluene-5 mL-
Ethanol-2 mL-
Water-2 mL-

Procedure:

  • To a flame-dried Schlenk flask, add (4-Bromo-3,5-difluorophenyl)methanol (225 mg, 1.0 mmol), 4-(hydroxymethyl)phenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl methanol.

Workflow Diagram:

Suzuki_Miyaura_Workflow A Combine Reactants & Catalyst B Inert Atmosphere (Ar/N2) A->B C Add Solvents B->C D Heat & Stir (80-90°C, 12-24h) C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Incomplete F Work-up (Extraction) E->F Complete G Purification (Chromatography) F->G H Product G->H

Caption: Suzuki-Miyaura coupling experimental workflow.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.[10] This reaction is crucial in pharmaceutical development as the aniline moiety is a common pharmacophore.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction typically requires a palladium precatalyst and a bulky, electron-rich phosphine ligand. The ligand's steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition. Common ligands include biarylphosphines like XPhos, SPhos, or RuPhos.[1]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amide complex. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Detailed Protocol: Synthesis of (4-(morpholino)-3,5-difluorophenyl)methanol

Materials:

ReagentM.W.AmountMoles
(4-Bromo-3,5-difluorophenyl)methanol225.02225 mg1.0 mmol
Morpholine87.12105 µL1.2 mmol
Pd₂(dba)₃915.7223 mg0.025 mmol
XPhos476.6548 mg0.1 mmol
NaOtBu96.10134 mg1.4 mmol
Anhydrous Toluene-5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and NaOtBu (134 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, dissolve (4-Bromo-3,5-difluorophenyl)methanol (225 mg, 1.0 mmol) in anhydrous toluene (2 mL).

  • Add the solution of the aryl bromide to the catalyst mixture, followed by the addition of morpholine (105 µL, 1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle center Pd(0)L_n OA Oxidative Addition center->OA Ar-Br TE Amine Coordination & Deprotonation OA->TE R2NH, Base RE Reductive Elimination TE->RE RE->center Ar-NR2 Product_out (4-(R1R2N)-3,5-difluorophenyl)methanol RE->Product_out ArBr_in (4-Bromo-3,5-difluorophenyl)methanol ArBr_in->OA Amine_in R1R2NH Amine_in->TE

Caption: Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system is characteristic of the Sonogashira reaction. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main catalytic cycle, while the copper(I) salt (e.g., CuI) reacts with the alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable for this reaction.

Detailed Protocol: Synthesis of (3,5-difluoro-4-(phenylethynyl)phenyl)methanol

Materials:

ReagentM.W.AmountMoles
(4-Bromo-3,5-difluorophenyl)methanol225.02225 mg1.0 mmol
Phenylacetylene102.14120 µL1.1 mmol
PdCl₂(PPh₃)₂701.9035 mg0.05 mmol
CuI190.4519 mg0.1 mmol
Triethylamine (Et₃N)101.19420 µL3.0 mmol
Anhydrous THF-5 mL-

Procedure:

  • To a flame-dried Schlenk flask, add (4-Bromo-3,5-difluorophenyl)methanol (225 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous THF (5 mL) and degassed triethylamine (420 µL, 3.0 mmol).

  • Add phenylacetylene (120 µL, 1.1 mmol) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 6-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired aryl alkyne.

Logical Relationship Diagram:

Sonogashira_Logic cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Co-catalyst Cycle Pd0 Pd(0)L_n PdII_Br Ar-Pd(II)-Br Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)-C≡CR PdII_Br->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Product) Alkyne R-C≡CH Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->PdII_Br Transmetalation Partner

Caption: Interplay of Pd and Cu cycles in Sonogashira coupling.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of (4-bromo-3,5-difluorophenyl)methanol provides a robust and versatile platform for the synthesis of a diverse range of fluorinated biaryl methanols, anilines, and aryl alkynes. The protocols outlined in this document are designed to be reproducible and scalable, offering a solid foundation for researchers in both academic and industrial settings. The key to success in these transformations lies in the judicious selection of the catalyst system, base, and solvent, tailored to the specific coupling partners. Further advancements in ligand design and the development of more sustainable reaction conditions, such as the use of greener solvents or lower catalyst loadings, will continue to expand the utility of these powerful synthetic methods.

References

  • Tyagi, V., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 22(9), 1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). The Suzuki-Miyaura Cross-Coupling Reaction. In The Suzuki-Miyaura Cross-Coupling Reaction (pp. 1-26). Wiley-VCH. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry and Biochemistry. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2024, January 14). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... [Table]. ResearchGate. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Organic & Biomolecular Chemistry. (2022). Synthesis of alkynamides through reaction of alkyl- or aryl-substituted alkynylaluminums with isocyanates. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Pathan, M. Y., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2281. [Link]

  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262-2274. [Link]

Sources

The Strategic Utility of (4-Bromo-3,5-difluorophenyl)methanol in the Synthesis of Advanced Fluorinated Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the applications and detailed experimental protocols for the use of (4-Bromo-3,5-difluorophenyl)methanol as a versatile building block in the synthesis of complex fluorinated molecules. The unique trifunctional nature of this reagent, featuring a reactive bromophenyl group for cross-coupling, a nucleophilic hydroxymethyl moiety for derivatization, and the influential 3,5-difluoro substitution pattern, makes it an invaluable tool for researchers in medicinal chemistry, materials science, and drug development. This document outlines key reaction pathways, including palladium-catalyzed cross-coupling reactions and functional group transformations of the benzylic alcohol, supported by step-by-step protocols, mechanistic insights, and practical considerations for its effective utilization.

Introduction: The Importance of Fluorinated Scaffolds and the Role of (4-Bromo-3,5-difluorophenyl)methanol

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, the development of efficient methodologies for the introduction of fluorinated motifs is of paramount importance.

(4-Bromo-3,5-difluorophenyl)methanol emerges as a highly valuable and versatile starting material in this context. Its structure offers three distinct points for chemical modification:

  • The Bromine Atom: Serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • The Methanol Group: A primary alcohol that can be readily oxidized to the corresponding aldehyde, converted to a leaving group for nucleophilic substitution, or engaged in etherification reactions.

  • The 3,5-Difluorophenyl Ring: The fluorine atoms modulate the electronic properties of the aromatic ring, influencing its reactivity and imparting the desirable characteristics of fluorinated compounds to the target molecule.

This guide will explore the practical applications of this reagent and provide detailed, field-proven protocols to facilitate its use in the laboratory.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of a reagent is critical for its safe and effective use.

Physicochemical Properties
PropertyValueSource
CAS Number 1256276-36-4[1]
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.01 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥98%[1]
Safety and Handling

(4-Bromo-3,5-difluorophenyl)methanol and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory.

Hazard Statements (based on analogous compounds):

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

Key Synthetic Applications and Protocols

(4-Bromo-3,5-difluorophenyl)methanol is a versatile precursor for a range of valuable transformations. The following sections provide detailed protocols for its most common and impactful applications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Protocol 1: Suzuki-Miyaura Coupling of (4-Bromo-3,5-difluorophenyl)methanol with Phenylboronic Acid

Suzuki_Miyaura_Workflow

Materials:

  • (4-Bromo-3,5-difluorophenyl)methanol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add (4-Bromo-3,5-difluorophenyl)methanol, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (3,5-difluoro-[1,1'-biphenyl]-4-yl)methanol.

Causality and Expertise: The choice of a bulky and electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the palladium catalyst to the aryl bromide and promoting the reductive elimination to form the product. The use of a phosphate base is often effective in Suzuki couplings, and a mixed solvent system of dioxane and water helps to dissolve both the organic and inorganic reagents.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne intermediates.[3][4]

Protocol 2: Sonogashira Coupling of (4-Bromo-3,5-difluorophenyl)methanol with Phenylacetylene

Sonogashira_Workflow

Materials:

  • (4-Bromo-3,5-difluorophenyl)methanol (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add (4-Bromo-3,5-difluorophenyl)methanol, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine (typically a 2:1 to 3:1 v/v ratio).

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate and redissolve in an organic solvent like ethyl acetate.

  • Wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain (3,5-difluoro-4-(phenylethynyl)phenyl)methanol.

Trustworthiness and Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting material on TLC. The formation of the product can be confirmed by LC-MS analysis of an aliquot from the reaction mixture. The final product should be characterized by ¹H and ¹³C NMR to confirm its structure.

Functional Group Transformations of the Benzylic Alcohol

The primary alcohol functionality of (4-Bromo-3,5-difluorophenyl)methanol provides a versatile handle for further synthetic manipulations.

The oxidation of the benzylic alcohol to the corresponding aldehyde furnishes a key intermediate for the synthesis of imines, for use in reductive amination, or as a substrate in various other carbonyl addition reactions.[5][6][7]

Protocol 3: Oxidation of (4-Bromo-3,5-difluorophenyl)methanol to 4-Bromo-3,5-difluorobenzaldehyde

Oxidation_Workflow

Materials:

  • (4-Bromo-3,5-difluorophenyl)methanol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

Procedure (using PCC):

  • To a stirred suspension of PCC in anhydrous DCM, add a solution of (4-Bromo-3,5-difluorophenyl)methanol in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield 4-Bromo-3,5-difluorobenzaldehyde. Further purification can be achieved by flash column chromatography if necessary.

Expertise and Causality: PCC is a mild oxidizing agent that is effective for the conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The use of an anhydrous solvent is important to prevent the formation of the carboxylic acid. Filtering through silica gel is an effective way to remove the insoluble chromium byproducts.

Characterization Data (Predicted)

The following are predicted NMR chemical shifts for (4-Bromo-3,5-difluorophenyl)methanol, which can be used as a reference for product characterization. Actual values may vary depending on the solvent and instrument.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10-7.20 (m, 2H, Ar-H), 4.75 (s, 2H, CH₂), 1.90 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 163.5 (dd, J = 245, 10 Hz, C-F), 143.0 (t, J = 9 Hz, C-Ar), 112.0 (dd, J = 20, 5 Hz, C-Ar), 108.0 (t, J = 25 Hz, C-Br), 64.0 (CH₂).

Conclusion

(4-Bromo-3,5-difluorophenyl)methanol is a strategically important and versatile building block for the synthesis of a wide array of fluorinated compounds. Its trifunctional nature allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling reactions and manipulations of the benzylic alcohol. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2023, October 15). Oxidation of Alcohols (IB SL and A level Chemistry). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Retrieved from [Link]

  • YouTube. (2023, April 17). Oxidation of Alcohols. Retrieved from [Link]

  • Save My Exams. (2026, January 3). Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023. Retrieved from [Link]

Sources

The Strategic Role of (4-Bromo-3,5-difluorophenyl)methanol in the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Next-Generation Materials

(4-Bromo-3,5-difluorophenyl)methanol emerges as a pivotal building block in the design and synthesis of novel organic materials destined for advanced applications, particularly in the realm of organic electronics. Its unique trifunctional molecular architecture—comprising a reactive bromophenyl group, electron-withdrawing difluoro substituents, and a versatile methanol moiety—offers a powerful toolkit for chemists and material scientists. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex π-conjugated systems. The strategic placement of two fluorine atoms at the 3 and 5 positions profoundly influences the electronic properties, solubility, and intermolecular interactions of the resulting materials. This, in turn, can enhance charge transport characteristics and device stability. The methanol group provides a further point for chemical modification, allowing for the introduction of additional functionalities or for tuning the solubility and processing characteristics of the final material.

This guide provides an in-depth exploration of the role of (4-Bromo-3,5-difluorophenyl)methanol in the synthesis of two critical classes of materials for organic light-emitting diodes (OLEDs): carbazole-based host materials and triphenylamine-based hole transport materials (HTMs). The protocols detailed herein are based on established synthetic methodologies for structurally analogous compounds and are intended to serve as a comprehensive starting point for researchers in the field.

Core Properties of (4-Bromo-3,5-difluorophenyl)methanol

For clarity and ease of reference, the fundamental properties of the title compound are summarized below.

PropertyValue
Chemical Formula C₇H₅BrF₂O
Molecular Weight 223.01 g/mol
CAS Number 1256276-36-4
Appearance Typically a white to off-white solid
Key Functional Groups Bromine, Difluorophenyl, Methanol

Application in Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties imparted by the 3,5-difluorophenyl group make this building block particularly attractive for the synthesis of materials for OLEDs. The strong electron-withdrawing nature of the fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material. This is a critical consideration in the design of host materials for phosphorescent OLEDs (PhOLEDs), where a high triplet energy is required to efficiently confine the excitons on the guest emitter.

Synthesis of a Carbazole-Based Host Material: A Representative Protocol

Carbazole derivatives are widely used as host materials in OLEDs due to their high triplet energy and good hole-transporting properties.[1] The following protocol outlines a two-step synthesis of a potential carbazole-based host material using (4-Bromo-3,5-difluorophenyl)methanol as a key precursor.

Step 1: Conversion of (4-Bromo-3,5-difluorophenyl)methanol to 1-Bromo-4-(bromomethyl)-2,6-difluorobenzene

The initial step involves the conversion of the methanol functionality to a more reactive bromomethyl group, which facilitates the subsequent alkylation of carbazole.

Protocol 1: Bromination of (4-Bromo-3,5-difluorophenyl)methanol

Materials:

  • (4-Bromo-3,5-difluorophenyl)methanol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (4-Bromo-3,5-difluorophenyl)methanol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-Bromo-4-(bromomethyl)-2,6-difluorobenzene.

Step 2: N-Alkylation of Carbazole

The synthesized bromomethyl derivative is then used to alkylate carbazole to form the target host material.

Protocol 2: Synthesis of 9-((4-Bromo-3,5-difluorophenyl)methyl)-9H-carbazole

Materials:

  • 1-Bromo-4-(bromomethyl)-2,6-difluorobenzene (1.0 eq)

  • Carbazole (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add carbazole, potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-Bromo-4-(bromomethyl)-2,6-difluorobenzene in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the final carbazole-based host material.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation A (4-Bromo-3,5-difluorophenyl)methanol B 1-Bromo-4-(bromomethyl)-2,6-difluorobenzene A->B  PBr₃, DCM   D 9-((4-Bromo-3,5-difluorophenyl)methyl)-9H-carbazole (Target Host Material) B->D C Carbazole C->D  K₂CO₃, DMF  

Caption: Synthetic workflow for a carbazole-based OLED host material.

Application in Hole Transport Materials (HTMs)

Triphenylamine (TPA) derivatives are workhorse materials for hole transport layers in OLEDs and perovskite solar cells, owing to their excellent hole mobility and thermal stability.[2] The introduction of the (4-Bromo-3,5-difluorophenyl)methanol moiety can be used to synthesize novel TPA-based HTMs with tailored electronic properties. The bromine atom provides a reactive site for coupling with a TPA core, while the difluorophenyl group can enhance the material's stability and modulate its HOMO level for better energy level alignment with the emissive layer.

Synthesis of a Triphenylamine-Based Hole Transport Material: A Representative Protocol

This protocol describes a potential synthesis of a TPA-based HTM via a Buchwald-Hartwig amination reaction.

Step 1: Oxidation of (4-Bromo-3,5-difluorophenyl)methanol to 4-Bromo-3,5-difluorobenzaldehyde

The methanol group is first oxidized to an aldehyde, which can then be used in subsequent reactions or serve as a precursor for other functional groups.

Protocol 3: Oxidation to Aldehyde

Materials:

  • (4-Bromo-3,5-difluorophenyl)methanol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a round-bottom flask, add pyridinium chlorochromate and anhydrous DCM.

  • Add a solution of (4-Bromo-3,5-difluorophenyl)methanol in anhydrous DCM to the stirred suspension at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain 4-Bromo-3,5-difluorobenzaldehyde.

Step 2: Buchwald-Hartwig Amination with Diphenylamine

The synthesized aldehyde is a versatile intermediate. For the synthesis of a TPA-based HTM, the bromo-aldehyde can be coupled with diphenylamine.

Protocol 4: Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-3,5-difluorobenzaldehyde (1.0 eq)

  • Diphenylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • A suitable phosphine ligand (e.g., XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add 4-Bromo-3,5-difluorobenzaldehyde, diphenylamine, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the TPA-based HTM.

HTM_Synthesis cluster_step1_htm Step 1: Oxidation cluster_step2_htm Step 2: Buchwald-Hartwig Amination E (4-Bromo-3,5-difluorophenyl)methanol F 4-Bromo-3,5-difluorobenzaldehyde E->F  PCC, DCM   H 4-(diphenylamino)-3,5-difluorobenzaldehyde (Target HTM Precursor) F->H G Diphenylamine G->H  Pd₂(dba)₃, XPhos, NaOtBu, Toluene  

Caption: Synthetic pathway for a triphenylamine-based material.

The Causality Behind Experimental Choices

The selection of reagents and reaction conditions in the provided protocols is guided by established principles in organic synthesis:

  • Choice of Brominating Agent: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to alkyl bromides with minimal side reactions.

  • Oxidizing Agent: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without over-oxidation to carboxylic acids.

  • Cross-Coupling Reactions: The Suzuki and Buchwald-Hartwig reactions are powerful palladium-catalyzed methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[3][4] They are chosen for their high functional group tolerance and reliability in constructing the complex architectures of OLED materials.

  • Catalyst System: The combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for the efficiency of the Buchwald-Hartwig amination, particularly with electron-rich aryl bromides.[5]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide are essential for deprotonating the amine in the Buchwald-Hartwig catalytic cycle, facilitating the formation of the key palladium-amido intermediate.

Conclusion and Future Outlook

(4-Bromo-3,5-difluorophenyl)methanol stands as a highly promising and versatile building block for the creation of novel organic materials. Its unique combination of reactive sites allows for the systematic tuning of molecular properties, making it an ideal candidate for developing next-generation materials for organic electronics. The protocols provided in this guide, based on well-established synthetic transformations, offer a solid foundation for researchers to explore the potential of this compound in synthesizing high-performance OLED host materials, hole transport materials, and other advanced functional materials. Further exploration of different cross-coupling partners and post-synthetic modifications of the methanol group will undoubtedly lead to a wider range of materials with exciting and enhanced properties.

References

  • IndiaMART. 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved from [Link]

  • Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. ACS Publications. Retrieved from [Link]

  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10, 939414.
  • Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers in Chemistry, 10, 1068894.
  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.
  • A π-extended triphenylamine based dopant-free hole-transporting material for perovskite solar cells via heteroatom substitution. Journal of Materials Chemistry A, 8(23), 11655-11664.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • 3,5-Difluorophenyl phenyl sulfone. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2207.
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 25(23), 5739.
  • Synthesis, structure and photophysical properties of near-infrared 3,5-diarylbenzoBODIPY fluorophores.
  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10, 939414.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18077-18090.
  • (Tetrafluorovinylphenyl)
  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(21), 3849.
  • 3,5-Difluorophenyl isothiocyanate. PubChem. Retrieved from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 44(33).
  • Role of the Environment Polarity on the Photophysical Properties of Mesogenic Hetero-Polymetallic Complexes. Molecules, 29(3), 724.
  • Facile Suzuki Coupling Strategy toward New Nile Red Derivatives with Improved Two‐Photon Brightness. Chemistry – A European Journal, 29(41), e202300408.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Organic & Biomolecular Chemistry, 18(33), 6483-6490.
  • Steric influences on the photophysical properties of pyrene-based deriv

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Troubleshooting & Optimization

identifying side products in the synthesis of (4-Bromo-3,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Bromo-3,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered side products in the synthesis of this important fluorinated building block. Our goal is to provide you with the mechanistic insights and practical protocols necessary to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (4-Bromo-3,5-difluorophenyl)methanol?

The most prevalent and straightforward method is the reduction of 4-bromo-3,5-difluorobenzaldehyde. This transformation is typically accomplished using a mild hydride reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol (MeOH) or ethanol (EtOH).[1][2][3] This method is favored for its high selectivity for the aldehyde functional group, operational simplicity, and the relative safety of the reagents involved.[2]

Q2: I've performed the reduction of 4-bromo-3,5-difluorobenzaldehyde, but my NMR spectrum shows unreacted starting material. What went wrong?

The presence of residual starting material is one of the most common issues. This typically points to an incomplete reaction. The primary causes are:

  • Insufficient Reducing Agent: The stoichiometry of the hydride reagent was too low. While the theoretical molar ratio of NaBH₄ to aldehyde is 1:4, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the aldehyde to ensure complete conversion.

  • Low Reaction Temperature: While the reaction is often run at 0 °C to control exothermicity, allowing it to warm to room temperature is usually necessary for the reaction to go to completion.

  • Short Reaction Time: The reaction may not have been stirred long enough for all the starting material to be consumed.

Q3: My mass spectrometry results show a peak corresponding to a debrominated product. How is this possible?

This side product is (3,5-difluorophenyl)methanol, resulting from a process called hydrodebromination.[4][5] This occurs when the carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond. While less common with mild reducing agents like NaBH₄, it can be promoted by:

  • More Potent Reducing Agents: Using stronger reagents like lithium aluminum hydride (LiAlH₄) increases the risk of reducing the aryl halide.

  • Presence of Catalytic Impurities: Trace amounts of transition metals (e.g., palladium, nickel) from previous synthetic steps can catalyze the hydrodehalogenation process.[6]

  • Elevated Temperatures: Forcing the reaction with excessive heat can sometimes lead to this undesired side reaction.

Troubleshooting Guide: Identifying & Mitigating Side Products

This section provides a detailed, problem-oriented approach to identifying and resolving issues related to impurity formation.

Problem 1: My final product is contaminated with a significant amount of unreacted 4-bromo-3,5-difluorobenzaldehyde.
  • Expert Analysis & Causality: Sodium borohydride reduces aldehydes to primary alcohols in a two-step process: nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.[1][2][7] If the reaction is incomplete, it is because one of these steps was inefficient. The most likely culprit is insufficient hydride delivery. NaBH₄ can also be consumed by reaction with the protic solvent (e.g., methanol), especially if the reaction is run for extended periods or at higher temperatures, depleting the reagent before all the aldehyde is consumed.

  • Diagnostic & Resolution Protocol:

    1. In-Process Reaction Monitoring via Thin-Layer Chromatography (TLC):

    • Objective: To determine the point of reaction completion and ensure full consumption of the starting material.

    • Procedure:

      • Prepare a TLC chamber with a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes).

      • On a TLC plate, spot a sample of the starting aldehyde (co-spot), and a sample from the reaction mixture.

      • Develop the plate and visualize under UV light (254 nm). The aldehyde is typically less polar and will have a higher Rf value than the more polar alcohol product.

      • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

    2. Remediation for an Incomplete Reaction:

    • If TLC analysis shows remaining starting material after the initially planned reaction time, cool the mixture back to 0 °C in an ice bath.

    • Add an additional portion of NaBH₄ (e.g., 0.2-0.3 equivalents) slowly.

    • Allow the reaction to warm to room temperature and continue stirring, monitoring by TLC every 30 minutes until completion.

    Workflow for Diagnosing Incomplete Reduction

    G Start Reaction Complete? TLC Perform TLC Analysis Start->TLC SM_Present Starting Material (SM) Visible on TLC? TLC->SM_Present Add_Reagent Cool to 0°C Add 0.2-0.3 eq. NaBH₄ SM_Present->Add_Reagent Yes Workup Proceed to Aqueous Workup SM_Present->Workup No Continue Continue Stirring Monitor by TLC Add_Reagent->Continue Continue->TLC Isolate Isolate Pure Product Workup->Isolate

    Caption: Troubleshooting workflow for an incomplete reduction reaction.

Problem 2: I've isolated my product, but I see an additional set of aromatic peaks and a new methylene (-CH₂-) signal in the ¹H NMR, suggesting a dimeric impurity.
  • Expert Analysis & Causality: This impurity is likely the bis(4-bromo-3,5-difluorobenzyl) ether. Benzyl alcohols are susceptible to self-condensation under acidic conditions to form dibenzyl ethers.[8][9] The reaction proceeds via protonation of the hydroxyl group, followed by loss of water to form a stabilized benzylic carbocation. This cation is then attacked by the hydroxyl group of another molecule of the alcohol. This side reaction is often triggered during the aqueous workup if a strong acid (like HCl) is used to quench excess NaBH₄ or to neutralize the reaction mixture.[10]

  • Diagnostic & Resolution Protocol:

    1. Characterization of the Ether Impurity:

    • The ether impurity will have a distinct -CH₂- signal in the ¹H NMR, typically shifted slightly downfield compared to the alcohol's -CH₂OH signal. The aromatic signals will also be present, but the hydroxyl proton signal will be absent. Mass spectrometry will show a peak corresponding to [2 * M - H₂O], where M is the mass of the desired alcohol product.

    2. Prevention via Modified Workup:

    • Objective: To neutralize the reaction and hydrolyze borate esters without creating a strongly acidic environment.[11]

    • Procedure:

      • After the reaction is complete (confirmed by TLC), cool the reaction mixture to 0 °C in an ice bath.

      • Instead of a strong acid, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄. This buffered solution will neutralize the mixture without causing a significant drop in pH.

      • Stir for 30-60 minutes to ensure complete hydrolysis of any borate ester intermediates.

      • Proceed with the extraction using an organic solvent (e.g., ethyl acetate).

    3. Purification:

    • If the ether has already formed, it can typically be separated from the more polar alcohol product using flash column chromatography on silica gel.

    Mechanism of Acid-Catalyzed Ether Formation

    Caption: Reaction mechanism for the formation of a dibenzyl ether side product.

Data Summary: Spectroscopic Comparison

For accurate identification, comparing the ¹H NMR data of the product against potential impurities is crucial. The following table provides expected chemical shifts in CDCl₃.

Compound NameAr-H (ppm)-CH₂- (ppm)-CHO / -OH (ppm)
(4-Bromo-3,5-difluorophenyl)methanol ~7.1-7.3~4.7~2.0 (br s, OH)
4-Bromo-3,5-difluorobenzaldehyde~7.5-7.7N/A~9.9 (s, CHO)
(3,5-Difluorophenyl)methanol~6.8-7.2~4.6~2.0 (br s, OH)
bis(4-Bromo-3,5-difluorobenzyl) ether~7.1-7.3~4.6N/A

Note: Exact chemical shifts can vary based on solvent and concentration.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Process for preparing 1-bromo-3,5-difluorobenzene. (Patent).
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • 4-Bromo-3,5-difluorophenol. PubChem. [Link]

  • 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. IndiaMART. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. (2022). Journal of the American Chemical Society. [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2022). ACS Omega. [Link]

  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. (2017). Angewandte Chemie International Edition. [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (2019). MDPI. [Link]

  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. (Table). ResearchGate. [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). ACS Catalysis. [Link]

  • Process for the preparation of benzyl-ethers. (Patent).
  • Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (2013). Reddit. [Link]

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Technical Support Center: Suzuki Coupling of Ortho-Substituted Brominated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered substrates, particularly ortho-substituted brominated aromatic and heteroaromatic compounds. The inherent steric clash in these systems presents unique challenges that can often lead to low yields, incomplete conversion, or undesired side reactions.

This guide is structured to provide not just procedural instructions, but also the underlying scientific rationale for each recommendation. By understanding the "why" behind the "how," you can make more informed decisions in your experimental design and effectively troubleshoot your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My Suzuki coupling reaction with an ortho-substituted aryl bromide is giving very low to no yield of the desired product. What are the likely causes and how can I fix it?

Answer:

Low or no yield in the Suzuki coupling of sterically hindered substrates is a common issue, primarily stemming from the difficulty of the key steps in the catalytic cycle: oxidative addition and transmetalation. The ortho-substituents create significant steric hindrance around the reaction center, impeding the approach of the palladium catalyst and the boronic acid partner.

Probable Causes & Recommended Solutions:

  • Inefficient Oxidative Addition: The bulky ortho-substituent can hinder the insertion of the palladium(0) complex into the carbon-bromine bond.

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, monoligated palladium(0) species (L-Pd(0)), which is less sterically encumbered and more readily undergoes oxidative addition.[1][2]

  • Slow Transmetalation: Steric hindrance can also slow down the transfer of the organic group from the boron atom to the palladium center.

    • Solution: The choice of base is critical here. Stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The base activates the boronic acid, facilitating the formation of the boronate species, which is more nucleophilic and reactive in the transmetalation step.[3]

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, especially at higher temperatures, leading to a loss of catalytic activity.[4]

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture to remove oxygen, which can contribute to catalyst decomposition. Using robust pre-catalysts or ligands that form stable complexes with palladium can also mitigate this issue.

Illustrative Workflow for Overcoming Low Yield:

G cluster_problem Problem cluster_analysis Analysis cluster_solution Solution Problem Low/No Product Yield Cause1 Inefficient Oxidative Addition Problem->Cause1 Cause2 Slow Transmetalation Problem->Cause2 Cause3 Catalyst Deactivation Problem->Cause3 Sol1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos) Cause1->Sol1 Enhances L1Pd(0) formation Sol2 Optimize Base (e.g., K3PO4, Cs2CO3) Cause2->Sol2 Activates Boronic Acid Sol3 Ensure Rigorous Degassing Cause3->Sol3 Prevents Pd Black

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Question 2: I am observing a significant amount of a dehalogenated side product (hydrodehalogenation) in my reaction mixture. How can I suppress this side reaction?

Answer:

The formation of a dehalogenated byproduct, where the bromine atom is replaced by a hydrogen atom, is a common competitive pathway in Suzuki couplings, especially with sterically hindered and electron-rich aryl bromides.[4] This side reaction typically occurs after the oxidative addition step.

Mechanism of Dehalogenation:

The arylpalladium(II) bromide intermediate can react with a proton source in the reaction mixture, leading to the formation of the dehalogenated arene and regenerating a palladium(II) species that may or may not re-enter the catalytic cycle efficiently. The proton source can be trace water, the solvent, or even the boronic acid itself.

Strategies to Minimize Dehalogenation:

  • Choice of Base and Solvent:

    • Recommendation: Using anhydrous conditions and a non-protic solvent like dioxane or toluene can significantly reduce dehalogenation. If an aqueous base is used, minimizing the amount of water is crucial. Some modern protocols have even been developed for completely anhydrous conditions.[4]

    • Rationale: By eliminating potential proton sources, the pathway leading to the dehalogenated byproduct is disfavored.

  • Ligand Selection:

    • Recommendation: Bulky, electron-rich ligands that accelerate the rate of reductive elimination (the product-forming step) can help the desired reaction outcompete the dehalogenation pathway.[1][2]

    • Rationale: If the reductive elimination is fast, the arylpalladium(II) intermediate has less opportunity to undergo undesired side reactions.

  • Boronic Acid Quality and Stoichiometry:

    • Recommendation: Use high-purity boronic acid or its esters (e.g., pinacol esters) to avoid impurities that can act as proton sources.[4] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also favor the desired transmetalation.

    • Rationale: Boronic acids can undergo protodeborylation, which not only consumes the coupling partner but also generates a proton source that can lead to dehalogenation.[4] Boronic esters are generally more stable and less prone to this side reaction.[4]

Recommended Catalyst/Ligand Systems for Hindered Couplings:

Catalyst SystemLigand TypeRecommended ForKey Advantages
Pd(OAc)₂ / SPhosBuchwald-type biarylphosphineDi-ortho-substituted aryl bromidesHigh activity, promotes fast reductive elimination.
Pd₂(dba)₃ / RuPhosBuchwald-type biarylphosphineExtremely hindered substratesExcellent for constructing tetra-ortho-substituted biaryls.[5]
PEPPSI-IPrNHC pre-catalystElectron-rich and hindered aryl bromidesHigh thermal stability, good for challenging couplings.[4]
Pd(OAc)₂ / AntPhosBisphosphineDi-ortho-substituted aryl halides with secondary alkylboronic acidsSuppresses β-hydride elimination and reduction side pathways.[6]

Frequently Asked Questions (FAQs)

Q1: Why are bulky, electron-rich phosphine ligands so effective for the Suzuki coupling of ortho-substituted aryl bromides?

A1: The effectiveness of these ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and others like RuPhos, lies in their ability to address the steric and electronic challenges of these couplings.[1][2][5]

  • Steric Bulk: The large size of the ligand favors the formation of a monoligated palladium(0) species (L-Pd). This 14-electron complex is less sterically hindered than a bis-ligated species (L₂-Pd) and is highly reactive towards oxidative addition.

  • Electron-Donating Ability: These ligands are electron-rich, which increases the electron density on the palladium center. This enhanced electron density facilitates the insertion of the palladium into the carbon-bromine bond, accelerating the oxidative addition step.[1]

G pd_complex L₂Pd(0) (Less Reactive) dissociation Ligand Dissociation reactive_pd LPd(0) (Highly Reactive) oxidative_add Oxidative Addition (with Ar-Br) reactive_pd->oxidative_add product_cycle L-Pd(II)(Ar)(Br) (Enters Catalytic Cycle) caption Role of Bulky Ligands

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with (4-Bromo-3,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing cross-coupling reactions involving (4-bromo-3,5-difluorophenyl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties of this substrate, stemming from the two electron-withdrawing fluorine atoms and the presence of a benzylic alcohol, present specific challenges and opportunities in reaction design. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

The fluorine atoms significantly influence the reactivity of the aryl bromide. They create an electron-deficient aromatic system, which can impact the crucial oxidative addition step in palladium-catalyzed coupling reactions.[1] Furthermore, the benzylic alcohol introduces a potentially reactive proton and a site for potential coordination to the metal center, adding another layer of complexity to reaction optimization.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common problems encountered during the coupling of (4-bromo-3,5-difluorophenyl)methanol. Each question outlines a specific issue, explores the underlying chemical causality, and provides a systematic approach to resolution.

Q1: My reaction has stalled or shows very low conversion. What are the primary factors to investigate?

Low or no conversion is a frequent issue, often pointing to problems with the catalytic cycle. The electron-deficient nature of the aryl bromide makes the initial oxidative addition step kinetically challenging.

Causality & Solution Workflow:

  • Catalyst/Ligand Inactivity: The Pd(0) active species may not be forming efficiently, or the chosen ligand may not be suitable for this electron-poor substrate.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. Ligands like SPhos, XPhos, or tBuXPhos are designed to accelerate oxidative addition and reductive elimination for challenging substrates.[2][3] Consider using a pre-formed palladium precatalyst (e.g., G2, G3, or G4 palladacycles) which can generate the active LPd(0) species more reliably than using separate sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

    • Verification: Ensure your catalyst and ligand are not degraded. If they are old or have been improperly stored, use a fresh batch.

  • Inadequate Base: The base is critical for the transmetalation step in Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig aminations.[4][5]

    • Solution: For Suzuki reactions, a common issue is poor base solubility or strength. Switch to a stronger or more soluble base. While K₂CO₃ is common, consider K₃PO₄ or Cs₂CO₃, which are often more effective, especially in solvents like dioxane or toluene.[3][4][6] The presence of water can be beneficial with carbonate or phosphate bases to facilitate their action.[7] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[3]

    • Causality: The benzylic alcohol can be deprotonated by very strong bases. If this is suspected to cause side reactions, a milder base like K₃PO₄ could be tested, though it may require higher temperatures.

  • Solvent & Temperature Issues:

    • Solution: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst. Perform several freeze-pump-thaw cycles or bubble argon through the solvent for an extended period.[8] If the reaction is sluggish at a given temperature, a moderate increase (e.g., from 80 °C to 100 °C) can often overcome the activation barrier for oxidative addition.

Q2: I'm observing significant protodebromination (replacement of Br with H). How can I prevent this side reaction?

Protodebromination is a common side reaction, especially with electron-deficient aryl halides. It occurs when the aryl-palladium intermediate reacts with a proton source before it can couple with the desired partner.

Causality & Solution Workflow:

  • Source of Protons: The primary culprits are often trace water in the solvent or reagents, or the benzylic alcohol on the substrate itself.

    • Solution: Use rigorously dried solvents and reagents. If the benzylic alcohol is the suspected proton source, you can consider protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether. This is a trade-off, as it adds steps to your synthesis, but it can decisively eliminate this side reaction.

  • Slow Transmetalation/Coupling: If the desired coupling step (e.g., transmetalation in a Suzuki reaction) is slow, the aryl-palladium intermediate has a longer lifetime, increasing the chance of it being intercepted by a proton source.

    • Solution: Re-evaluate your base and coupling partner. In Suzuki reactions, ensure the boronic acid is of high quality and that the base is effective at forming the boronate species required for transmetalation.[4][9] Increasing the concentration of the coupling partner (e.g., using 1.5 equivalents of the boronic acid) can also favor the desired reaction pathway.

Q3: My reaction mixture is turning black, and I'm getting palladium black precipitation. What does this mean and what should I do?

The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of solution, rendering it inactive. This is a sign of catalyst decomposition.

Causality & Solution Workflow:

  • Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium species are unstable and tend to aggregate.

    • Solution: Use a bulkier, more sterically demanding ligand (e.g., XPhos, RuPhos). These ligands form more stable complexes with palladium and are less prone to dissociation. Also, ensure the correct ligand-to-metal ratio is used (typically 1:1 to 2:1 for monoligated species from precatalysts).

  • Reaction Temperature is Too High: While heat can accelerate the reaction, excessive temperatures can also accelerate catalyst decomposition.

    • Solution: Find the "sweet spot." Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. It may be better to run the reaction for 24 hours at 80 °C than for 4 hours at 120 °C if catalyst stability is an issue.

Frequently Asked Questions (FAQs)

Q: Which palladium catalysts and ligands are recommended for (4-Bromo-3,5-difluorophenyl)methanol?

A: The choice is highly dependent on the specific coupling reaction. However, due to the electron-deficient nature of the aryl ring, catalyst systems that are known to be effective for challenging substrates, such as aryl chlorides, are an excellent starting point.[2]

Coupling TypeRecommended Pd SourceRecommended LigandRationale
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate the difficult oxidative addition step.
G2/G3/G4 Precatalysts(Integrated Ligand)Offer superior reliability and faster activation at room temperature with weak bases.[3]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Josiphos, tBuXPhosHighly active for C-N bond formation with a wide range of amines.
G3/G4 Precatalysts(Integrated Ligand)Broadly applicable and often give higher yields with lower catalyst loadings.[3]
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃ (often integrated)The classic choice. Often requires a Cu(I) co-catalyst.[8][10]
Pd(OAc)₂cataCXium® AA highly effective ligand for copper-free Sonogashira couplings.

Q: How do I select the right base for my reaction?

A: Base selection is critical and depends on the coupling type and the sensitivity of your functional groups.

BasepKaH (approx.)Common SolventsBest For...Considerations
K₂CO₃ / Cs₂CO₃ 10.3 / 10.1Dioxane/H₂O, TolueneSuzuki: Standard, reliable choice. Cesium carbonate offers better solubility.[3][4]Often requires some water as an additive to be fully effective.[7]
K₃PO₄ 12.3Dioxane, TolueneSuzuki: A stronger inorganic base, good for less reactive boronic acids.Can be effective under anhydrous conditions.
NaOtBu / KOtBu 19THF, Dioxane, TolueneBuchwald-Hartwig: The standard strong base for amine deprotonation.Can be too harsh for substrates with sensitive functional groups (e.g., esters). May deprotonate the benzylic alcohol.
LHMDS / KHMDS 26THF, DioxaneBuchwald-Hartwig: Very strong, non-nucleophilic base.Useful when NaOtBu fails or causes side reactions.
Et₃N / DIPEA 10.8 / 11THF, DMF, MeCNSonogashira: Acts as both a base and a scavenger for HBr.[11]Generally not strong enough for Suzuki or Buchwald-Hartwig reactions.

Q: Do I need to protect the benzylic alcohol group?

A: Not always, but it is a key variable to consider during optimization.

  • When you might not need to protect: Many successful couplings can be achieved with the free alcohol. The hydroxyl group is weakly acidic and may not interfere significantly, especially with weaker bases like K₂CO₃.

  • When to consider protection:

    • If you are using a very strong base (e.g., NaOtBu, LHMDS), which will deprotonate the alcohol. The resulting alkoxide could potentially coordinate to the palladium center and inhibit catalysis or act as a base itself, leading to unpredictable results.

    • If you observe significant protodebromination, where the alcohol may be acting as an undesired proton source.

    • If the alcohol is interfering with purification.

  • Recommended Protecting Groups: A tert-butyldimethylsilyl (TBDMS) ether is a robust and easily removable choice.

Visualized Workflows and Mechanisms

To better understand the process, the following diagrams illustrate the core catalytic cycle and a logical troubleshooting workflow.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)-R' Complex Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Product: Ar-R' RedElim->Product ArBr (4-Br-3,5-diF-Ph)CH2OH ArBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Trans

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for a Failed Reaction

Troubleshooting_Tree Start Reaction Failed (Low/No Conversion) Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh precatalyst. Switch to bulkier, e-rich ligand (e.g., SPhos, XPhos). Check_Catalyst->Sol_Catalyst No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Sol_Conditions Ensure solvent is anhydrous & degassed. Increase temperature moderately. Switch to stronger/more soluble base (e.g., K₃PO₄, Cs₂CO₃). Check_Conditions->Sol_Conditions No Sol_Reagents Use fresh, high-purity boronic acid. Consider protecting the -OH group. Check_Reagents->Sol_Reagents No Decomposition Decomposition Observed? (e.g., Pd black, protodebromination) Check_Reagents->Decomposition Yes Sol_Decomposition Lower reaction temperature. Use more robust ligand. Ensure rigorous inert atmosphere. Decomposition->Sol_Decomposition Yes

Caption: A logical workflow for troubleshooting failed coupling reactions.

Exemplary Experimental Protocols

These protocols provide a validated starting point for your experiments. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (4-bromo-3,5-difluorophenyl)methanol (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the SPhos Pd G3 precatalyst (0.02 eq., 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Degassing: Seal the flask and perform three cycles of vacuum backfilling with argon.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Setup: To a dry Schlenk flask, add (4-bromo-3,5-difluorophenyl)methanol (1.0 eq.) and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the tBuXPhos Pd G3 precatalyst (0.02 eq., 2 mol%).

  • Solvent & Reagent Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of 0.2-0.5 M. Add morpholine (1.2 eq.) via syringe.

  • Degassing: Seal the flask and perform three cycles of vacuum backfilling with argon.

  • Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References
  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Zhang, Y., et al. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. ResearchGate. [Link]

  • ACS Publications. (n.d.). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • ACS Publications. (n.d.). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]

  • ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]

  • ResearchGate. (n.d.). Diethyl 3-Bromo-3,3-difluoropropyl Acetal: Preparation and SnCl4-Promoted Cross-Coupling Reaction with Trimethylsilyl Enol Ethers. [Link]

  • ResearchGate. (n.d.). aryl fluoride cross-coupling. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • NIH. (n.d.). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

preventing degradation of (4-Bromo-3,5-difluorophenyl)methanol during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: (4-Bromo-3,5-difluorophenyl)methanol

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for (4-Bromo-3,5-difluorophenyl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of its reactivity and prevent unwanted degradation.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, storage, and intrinsic properties of (4-Bromo-3,5-difluorophenyl)methanol.

Q1: What are the primary stability concerns for (4-Bromo-3,5-difluorophenyl)methanol?

A: (4-Bromo-3,5-difluorophenyl)methanol is a benzylic alcohol. The primary stability concerns stem from this functional group. It is susceptible to:

  • Oxidation: The benzylic alcohol can be easily oxidized to the corresponding benzaldehyde and further to the benzoic acid, especially if exposed to air over long periods, light, or incompatible reagents.[1] Benzylic alcohols, in general, can form explosive peroxides and should be handled with care.[1]

  • Acid-Catalyzed Reactions: Strong acidic conditions can lead to the formation of a stabilized benzylic carbocation, potentially resulting in ether formation (if an alcohol solvent is used) or polymerization.

  • Strong Bases: While the alcohol is not highly acidic, strong bases (e.g., NaH, organolithiums) will deprotonate the hydroxyl group to form an alkoxide. This is often a necessary step for certain reactions but must be controlled.

Q2: How should I properly store this reagent?

A: Proper storage is critical to ensure the longevity and purity of the reagent.

  • Temperature: Store in a cool, dark place. Refrigeration (0-8 °C) is recommended for long-term storage.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.

  • Container: Keep the container tightly sealed to prevent moisture absorption and air exposure.[3]

Q3: What are the key structural features of this molecule that influence its reactivity?

A: The molecule's reactivity is governed by three key features:

  • Benzylic Alcohol: This is the most reactive site for many transformations, including oxidation, etherification, and esterification.

  • Aryl Bromide: The C(sp²)-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4][5][6]

  • Difluorophenyl Ring: The two fluorine atoms are strongly electron-withdrawing groups. This has two major effects:

    • It increases the acidity of the benzylic proton, making the alcohol slightly more prone to oxidation.

    • It influences the electronics of the C-Br bond, making the aryl halide generally less reactive towards nucleophilic aromatic substitution but suitable for cross-coupling.[7][8][9]

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific problems you may encounter during common reactions involving (4-Bromo-3,5-difluorophenyl)methanol.

Issue 1: Oxidation Reactions

Q: I am trying to oxidize the alcohol to the aldehyde, but I'm getting low yields and/or over-oxidation to the carboxylic acid. What should I do?

A: This is a classic challenge with benzylic alcohols. The choice of oxidant and reaction conditions is paramount to stopping at the aldehyde stage.

Causality:

  • Strong Oxidants: Reagents like Potassium Permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are often too harsh and will readily oxidize the intermediate aldehyde to the more stable carboxylic acid.

  • Reaction Conditions: Elevated temperatures or prolonged reaction times, even with milder oxidants, can promote over-oxidation.

Solutions & Troubleshooting Steps:

  • Select a Mild Oxidant: Use an oxidant known to selectively convert primary alcohols to aldehydes.

    • Pyridinium chlorochromate (PCC): A reliable choice, typically used in dichloromethane (DCM).

    • Dess-Martin Periodinane (DMP): Offers very mild conditions and simple workup, also in DCM or chloroform.

    • Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine): Requires cryogenic temperatures (-78 °C) but is highly effective and avoids heavy metals.

  • Control Reaction Parameters:

    • Temperature: Keep the reaction temperature low. For PCC and DMP, 0 °C to room temperature is standard.

    • Monitoring: Track the reaction's progress diligently using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Data Summary: Oxidant Selection

OxidantTypical ConditionsProsCons
PCC DCM, Room TempReliable, easy to handleChromium waste, slightly acidic
DMP DCM, Room TempMild, fast, neutral pHCan be explosive at high temp
Swern DCM, DMSO, Et₃N, -78 °CHigh yields, metal-freeRequires low temp, odor
Issue 2: Palladium-Catalyzed Cross-Coupling Reactions

Q: My Suzuki-Miyaura coupling reaction is failing. I'm observing starting material decomposition, debromination, or no reaction at all. How can I fix this?

A: The free hydroxyl group is a common culprit in cross-coupling reactions. It can be deprotonated by the base, potentially interfering with the catalyst or causing solubility issues.

Causality:

  • Hydroxyl Interference: The alkoxide formed under basic conditions can act as a ligand, poisoning the palladium catalyst.

  • Base Incompatibility: Strong bases can promote side reactions.

  • Debromination: This side reaction is often caused by catalyst choice, excessive temperature, or a hydrogen source (e.g., solvent, water).

Solutions & Troubleshooting Workflow:

The most robust solution is to protect the alcohol group before attempting the coupling reaction. If protection is not an option, careful optimization is required.

Workflow: Optimizing Suzuki Coupling without Protection

G start Low Yield in Suzuki Coupling base Step 1: Change the Base Try milder inorganic bases like K₂CO₃ or K₃PO₄ instead of stronger organic bases. start->base solvent Step 2: Vary the Solvent Test different solvent systems. Common choices include Dioxane/H₂O, Toluene/H₂O, or DMF. base->solvent ligand Step 3: Screen Ligands If issues persist, ligand choice is key. Try electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which can promote reductive elimination over side reactions. solvent->ligand temp Step 4: Lower the Temperature Run the reaction at the lowest effective temperature (e.g., 60-80 °C) to minimize debromination. ligand->temp protect Persistent Failure? Protect the alcohol group. temp->protect

Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.

Q: What is the best protecting group for the alcohol, and how do I use it?

A: The ideal protecting group is stable to your reaction conditions but easy to remove afterward. For cross-coupling, silyl ethers are an excellent first choice.

Causality: Protecting groups mask the reactive hydroxyl proton, rendering it inert to the basic conditions of most cross-coupling reactions. Silyl ethers are particularly useful because they are stable to a wide range of non-acidic reagents but are easily cleaved with fluoride sources.[10]

Recommended Protecting Group: tert-Butyldimethylsilyl (TBS)

  • Why TBS? It offers a good balance of stability and ease of removal. It is stable to the basic conditions of Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as many organometallic reagents.

Validated Protocol: TBS Protection of (4-Bromo-3,5-difluorophenyl)methanol

Objective: To install the TBS protecting group, making the molecule ready for robust cross-coupling reactions.

Materials:

  • (4-Bromo-3,5-difluorophenyl)methanol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • TLC plates, Hexanes, Ethyl Acetate

Procedure:

  • Setup: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve (4-Bromo-3,5-difluorophenyl)methanol in anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Reagents: Add imidazole, followed by TBSCl, to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature.

  • Self-Validation (Monitoring): Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The product will be significantly less polar (higher Rf) than the starting alcohol. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude TBS-protected product.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to obtain the pure product.

  • Confirmation: Confirm the structure of the product, tert-butyl((4-bromo-3,5-difluorophenyl)methoxy)silane, by ¹H NMR and mass spectrometry.

Deprotection: The TBS group can be easily removed post-coupling using Tetra-n-butylammonium fluoride (TBAF) in THF or by using acidic conditions like HCl in methanol.

Decision Tree: Choosing a Protecting Group

G start What are your downstream reaction conditions? acidic Strongly Acidic? start->acidic basic Strongly Basic / Nucleophilic? start->basic redox Oxidative / Reductive? start->redox bn Use Benzyl (Bn) Ether (Stable to acids, bases, many redox reagents) acidic->bn avoid_silyl Avoid Silyl Ethers (Labile to acid) acidic->avoid_silyl tbs Use TBS or other Silyl Ethers (Stable to bases, oxidants, mild reductants) basic->tbs redox->tbs Mild Oxidation redox->bn Grignard, LAH avoid_bn Avoid Benzyl (Bn) Ether (Cleaved by catalytic hydrogenation, strong oxidation) redox->avoid_bn Pd/C, H₂

Caption: Selecting a protecting group based on subsequent reaction steps.

References

  • IndiaMART - (4-Bromo-3,5-difluorophenyl)methanol: Supplier information confirming the chemical formula and molecular weight. URL: [Link]

  • ACS Omega - Sonication-Enhanced Suzuki–Miyaura Cross-Coupling: Details on Suzuki-Miyaura reaction conditions, including bases and solvents. URL: [Link]

  • Organic Chemistry Portal - Benzyl Ethers: Information on the use of benzyl ethers as protecting groups. URL: [Link]

  • Chemistry LibreTexts - Aryl Halides: Discusses the general reactivity of aryl halides in nucleophilic substitution. URL: [Link]

  • Carl ROTH - Safety Data Sheet: Benzyl alcohol: Provides handling and storage information for benzyl alcohol, a structurally related compound. URL: [Link]

  • Allen - Nucleophilic Substitution in Aryl Halides: Explains the effect of electron-withdrawing groups on the reactivity of aryl halides. URL: [Link]

  • NROChemistry - Suzuki Coupling: Overview of the Suzuki coupling reaction mechanism and conditions. URL: [Link]

  • PubChem - 4-Bromo-3,5-difluorophenol: Hazard information for a closely related compound. URL: [Link]

  • University of Calgary - Alcohol Protecting Groups: Discusses various protecting groups for alcohols, including benzyl ethers. URL: [Link]

  • Quora - Stability of Aryl Halides: Discussion on the relative stability and reactivity of aryl halides. URL: [Link]

  • NIH - Suzuki–Miyaura cross-coupling: Details on the utility and mild conditions of the Suzuki reaction. URL: [Link]

  • Toppr - Reactivity of Aryl Halides: Explanation of why aryl halides are less reactive towards nucleophilic substitution. URL: [Link]

  • Master Organic Chemistry - Protecting Groups For Alcohols: Overview of common alcohol protecting groups, including silyl ethers. URL: [Link]

  • ResearchGate - Alkyl-Alkyl Suzuki Cross-Couplings: Provides examples of complex syntheses utilizing Suzuki couplings. URL: [Link]

  • BYJU'S - Reactivity of Aryl Halides: Discusses the influence of electron-withdrawing groups on aryl halide reactivity. URL: [Link]

  • ACS Publications - Photolabile Protecting Groups: Research on benzyl-type protecting groups for alcohols. URL: [Link]

  • Cheméo - Chemical Properties: Physical and chemical property data for related brominated benzhydrol compounds. URL: [Link]

  • Common Organic Chemistry - Benzyl Protection: Information on the installation and removal of benzyl protecting groups. URL: [Link]

  • Laboratorium Discounter - Benzyl alcohol Safety Data: Highlights the risk of peroxide formation in benzyl alcohols. URL: [Link]

Sources

interpreting NMR impurities in (4-Bromo-3,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Bromo-3,5-difluorophenyl)methanol

A Guide to Interpreting ¹H NMR Impurities

Welcome to the technical support guide for (4-Bromo-3,5-difluorophenyl)methanol. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the common challenges encountered during the quality control and characterization of this important synthetic intermediate. An NMR spectrum is a story, and the small, unexpected signals—the impurities—are often the most critical part of the narrative. This guide is structured as a series of frequently asked questions to help you decipher that story, troubleshoot your results, and ensure the integrity of your material.

Part 1: The Ideal Spectrum & Common Synthesis-Related Impurities

Q1: What is the expected ¹H NMR spectrum of pure (4-Bromo-3,5-difluorophenyl)methanol?

A1: Understanding the baseline spectrum of the pure compound is the essential first step. (4-Bromo-3,5-difluorophenyl)methanol (Molecular Formula: C₇H₅BrF₂O) has a simple, characteristic ¹H NMR spectrum due to the symmetry of the molecule.[1] You should expect to see three distinct signals:

  • Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent. They are coupled to the two adjacent fluorine atoms (¹⁹F, spin = ½), resulting in a signal that appears as a triplet. This is due to the n+1 rule, where n is the number of equivalent adjacent fluorine atoms. This signal typically appears in the 7.10-7.30 ppm region.

  • Benzylic Protons (-CH₂OH): The two protons of the methylene group adjacent to the aromatic ring are equivalent. They typically appear as a singlet around 4.70-4.80 ppm . In some conditions, this signal may appear as a triplet if it couples with the hydroxyl proton.

  • Hydroxyl Proton (-CH₂OH): The hydroxyl proton signal is a singlet that can be broad and its chemical shift is highly variable, depending on the solvent, concentration, and temperature. It can appear anywhere from 1.5 to 5.0 ppm .

Table 1: Expected ¹H NMR Chemical Shifts for (4-Bromo-3,5-difluorophenyl)methanol

Proton AssignmentExpected Chemical Shift (ppm, CDCl₃)MultiplicityIntegration
Aromatic (H-2, H-6)~7.20Triplet (t)2H
Benzylic (-CH₂ OH)~4.75Singlet (s) or Triplet (t)2H
Hydroxyl (-CH₂OH )Variable (e.g., ~2.0)Broad Singlet (br s)1H

Note: Chemical shifts are approximate and can vary based on solvent and instrument calibration.

Q2: I see a sharp singlet around 9.9 ppm in my spectrum. What is this impurity?

A2: A signal in the 9.5-10.5 ppm range is almost certainly an aldehyde proton .[2] This indicates the presence of the corresponding aldehyde, 4-bromo-3,5-difluorobenzaldehyde .

  • Causality: This impurity arises from two primary sources:

    • Incomplete Reduction: (4-Bromo-3,5-difluorophenyl)methanol is commonly synthesized by the reduction of 4-bromo-3,5-difluorobenzaldehyde. If this reaction does not go to completion, the unreacted starting material will remain.

    • Product Oxidation: Benzyl alcohols can be sensitive to air oxidation, which converts them back to the aldehyde, especially during storage or certain workup conditions.[3][4]

  • Confirmation: Besides the aldehyde proton at ~9.9 ppm, you would also expect to see the aromatic protons of the aldehyde as a triplet around 7.6-7.8 ppm.

Q3: There's a very broad signal far downfield, above 11 ppm. What could this be?

A3: A very broad signal above 10 ppm is characteristic of a carboxylic acid proton (-COOH) .[5][6] This impurity is 4-bromo-3,5-difluorobenzoic acid .

  • Causality: This impurity is the result of over-oxidation.[3] The intermediate aldehyde (4-bromo-3,5-difluorobenzaldehyde) can be further oxidized to the carboxylic acid. This can happen if the oxidizing conditions used to prepare the aldehyde were too harsh, or if the final alcohol product was exposed to strong oxidants or air over a long period.[3]

  • Confirmation: The presence of this impurity can be confirmed by looking for its corresponding aromatic proton signals, which would be slightly downfield from the alcohol's aromatic signals. The signal for the carboxylic acid proton will also disappear upon shaking the NMR sample with a drop of D₂O due to proton-deuterium exchange.

Diagram 1: Genesis of Common Synthesis-Related Impurities

G cluster_synthesis Synthesis & Degradation Pathway Aldehyde 4-Bromo-3,5-difluorobenzaldehyde (Impurity A) Alcohol (4-Bromo-3,5-difluorophenyl)methanol (Target Product) Aldehyde->Alcohol Reduction (e.g., NaBH₄) Acid 4-Bromo-3,5-difluorobenzoic Acid (Impurity B) Aldehyde->Acid Over-oxidation Alcohol->Aldehyde Incomplete Reaction Alcohol->Aldehyde Oxidation (Air/Storage)

Caption: Synthetic relationship between the target alcohol and its common aldehyde and acid impurities.

Q4: I have extra signals in the aromatic region (6.7-7.1 ppm) that don't match my product. What are they?

A4: These signals may correspond to upstream starting materials. A common precursor in the synthesis of substituted phenyl compounds is 1-bromo-3,5-difluorobenzene . The ¹H NMR spectrum for this compound in CDCl₃ shows two multiplets: one around 7.05 ppm and another around 6.76 ppm .[7] Its presence indicates an incomplete formylation or Grignard reaction step earlier in the synthetic sequence.

Part 2: General Laboratory Contaminants

Q5: My spectrum is cluttered with signals for ethyl acetate, THF, dichloromethane, or other common solvents. Why?

A5: These are residual process solvents , which are extremely common impurities. They are remnants from the reaction, workup (e.g., extraction), or purification (e.g., chromatography) stages.[8][9] Identifying them is a matter of comparing the observed signals to standard chemical shift tables.

  • Mitigation: Removing high-boiling point solvents can be difficult. The most effective method is drying the sample under high vacuum for an extended period, sometimes with gentle heating. For stubborn solvents, co-evaporation (dissolving the sample in a low-boiling solvent like dichloromethane and re-evaporating) can be effective.

Table 2: Common Residual Solvents in ¹H NMR (in CDCl₃) [10]

SolventChemical Shift (ppm) & Multiplicity
Acetone2.17 (s)
Dichloromethane (DCM)5.30 (s)
Diethyl Ether3.48 (q), 1.21 (t)
Ethyl Acetate (EtOAc)4.12 (q), 2.05 (s), 1.26 (t)
Heptane / Hexane~1.25 (br s), ~0.88 (t)
Tetrahydrofuran (THF)3.76 (m), 1.85 (m)
Toluene7.27-7.17 (m), 2.36 (s)
Q6: I see a broad, rolling peak that changes its position between samples. What is it?

A6: This is almost certainly water (H₂O) . The chemical shift of water is highly dependent on the solvent, temperature, and sample concentration (which affects hydrogen bonding).[11] In CDCl₃, it typically appears around 1.56 ppm, while in DMSO-d₆, it's around 3.33 ppm. Its presence usually comes from insufficiently dried solvents, glassware, or the sample itself.

Part 3: Troubleshooting and Best Practices

Q7: How can I definitively confirm the identity of a suspected impurity?

A7: The gold standard for confirming an impurity is the spiking method .

Experimental Protocol: Spiking Study

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.

  • Identify Suspect Peak: Identify the chemical shift of the resonance you believe corresponds to a specific impurity (e.g., the aldehyde at ~9.9 ppm).

  • Spike the Sample: Add a very small amount (a few drops of a dilute solution or a single microspatula tip of solid) of a pure, authentic standard of the suspected impurity directly into the NMR tube.

  • Re-acquire Spectrum: Gently mix the sample and run the ¹H NMR spectrum again.

  • Analyze: If the intensity of the suspect peak increases significantly while no new peaks appear at that shift, you have confirmed the identity of the impurity.

For more complex mixtures or unknown impurities, advanced techniques are invaluable:

  • ¹⁹F NMR: Since the molecule contains fluorine, ¹⁹F NMR is an extremely powerful and clean technique to confirm the presence of fluorine-containing impurities.[12][13]

  • 2D NMR (COSY, HSQC): These experiments can establish connectivity between protons (COSY) or between protons and carbons (HSQC), helping to piece together the structure of an unknown impurity.

Diagram 2: Troubleshooting Workflow for NMR Impurity Analysis

G Start Analyze ¹H NMR Spectrum of (4-Bromo-3,5-difluorophenyl)methanol Check_Aldehyde Signal at ~9.9 ppm? Start->Check_Aldehyde Check_Acid Broad signal > 11 ppm? Check_Aldehyde->Check_Acid No Impurity_Aldehyde Impurity: Aldehyde (4-bromo-3,5-difluorobenzaldehyde) Check_Aldehyde->Impurity_Aldehyde Yes Check_Solvents Signals match known solvent peaks? Check_Acid->Check_Solvents No Impurity_Acid Impurity: Carboxylic Acid (4-bromo-3,5-difluorobenzoic acid) Check_Acid->Impurity_Acid Yes Check_Aromatics Extra aromatic signals (e.g., 6.7-7.1 ppm)? Check_Solvents->Check_Aromatics No Impurity_Solvent Impurity: Residual Solvent (Dry under high vacuum) Check_Solvents->Impurity_Solvent Yes End_Clean Sample is likely pure. Proceed with caution. Check_Aromatics->End_Clean No Impurity_SM Impurity: Starting Material (e.g., 1-bromo-3,5-difluorobenzene) Check_Aromatics->Impurity_SM Yes

Caption: A decision tree for the systematic identification of common impurities.

Q8: What are the best practices for preparing an NMR sample of this compound to get a clean spectrum?

A8: A high-quality spectrum starts long before the sample enters the magnet.

  • Thorough Purification: Ensure the bulk material is purified effectively. Recrystallization is often excellent for removing minor, structurally similar impurities. Column chromatography is better for separating compounds with different polarities.

  • Rigorous Drying: Dry your purified sample thoroughly under high vacuum to remove all residual solvents. This is the most common source of extraneous peaks.

  • Use High-Purity NMR Solvents: Use solvents from freshly opened ampoules or bottles to minimize contamination from water and other atmospheric impurities.

  • Clean Glassware: Use clean, dry NMR tubes and preparation vials. Rinse with acetone and dry in an oven if necessary to remove grease and other residues.

  • Filter the Sample: If your sample solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

By following this guide, you will be better equipped to interpret your NMR data with confidence, ensuring the quality and integrity of your research.

References

  • D. S. Burns, A. G. G. Zapf, & G. A. N. R. S. N. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 740-747. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. [Link]

  • IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. [Link]

  • Gregory R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

  • Könning, D., et al. (2014). Oxidation of allylic and benzylic alcohols to the corresponding carboxylic acids. Chemical Communications, 50(40), 5286-5288. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. eMagRes. [Link]

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  • Pike, D. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9541–9547. [Link]

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  • ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde. [Link]

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Technical Support Center: HPLC Method Development for (4-Bromo-3,5-difluorophenyl)methanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the analysis of (4-Bromo-3,5-difluorophenyl)methanol via High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, analytical scientists, and drug development professionals, providing expert-driven insights, detailed protocols, and robust troubleshooting advice. Our approach moves beyond simple instructions to explain the underlying scientific principles, empowering you to develop and refine a reliable, high-quality analytical method.

Understanding the Analyte: (4-Bromo-3,5-difluorophenyl)methanol

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the optimal choices for the stationary phase, mobile phase, and detection parameters. (4-Bromo-3,5-difluorophenyl)methanol is a neutral aromatic alcohol.[1][2] Its structure, featuring a phenyl ring, a polar hydroxyl group, and electronegative halogen atoms, defines its chromatographic behavior.

Table 1: Physicochemical Properties of (4-Bromo-3,5-difluorophenyl)methanol

PropertyValueSourceSignificance for HPLC Method Development
Chemical Formula C₇H₅BrF₂O[2][3]Indicates the presence of a chromophore (phenyl ring) suitable for UV detection.
Molecular Weight 223.01 g/mol [2][3]Useful for mass spectrometry identification if coupled with an MS detector.
Structure A phenyl ring substituted with one bromo, two fluoro, and one hydroxymethyl group.[1]The combination of the non-polar halogenated ring and the polar alcohol group suggests moderate polarity, making it ideal for reversed-phase chromatography.
Polarity Moderately Polar / HydrophobicInferred from structureThe molecule has both hydrophobic (bromodifluorophenyl ring) and hydrophilic (-CH₂OH group) characteristics. Retention will be primarily governed by hydrophobic interactions with the stationary phase.[4]
pKa Not applicable (neutral compound)Inferred from structureAs a neutral alcohol, its retention is not significantly affected by mobile phase pH.[5] This simplifies mobile phase preparation by eliminating the need for buffers to control ionization.[6]
UV Absorbance Possesses a chromophore (aromatic ring).Inferred from structureThe benzene ring structure ensures strong absorbance in the UV range, making a UV detector a suitable and sensitive choice.[7][8]

Part 1: HPLC Method Development - Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial development of an HPLC method for (4-Bromo-3,5-difluorophenyl)methanol.

Q1: What is the most appropriate HPLC column to start with?

Answer: For a moderately polar, neutral compound like (4-Bromo-3,5-difluorophenyl)methanol, Reversed-Phase HPLC is the recommended mode .[4]

  • Expert Recommendation: Begin with a C18 (Octadecylsilane) column . A C18 phase is a robust, general-purpose stationary phase that provides excellent retention for aromatic compounds through hydrophobic interactions.[9][10] A standard dimension like 150 mm x 4.6 mm with 5 µm particles is an excellent starting point for method development.[11]

  • Causality: The primary retention mechanism will be the hydrophobic interaction between the bromodifluorophenyl ring of the analyte and the C18 alkyl chains on the stationary phase.[12]

  • Alternative Options: If selectivity issues arise (e.g., co-elution with impurities), consider columns that offer alternative selectivities:

    • Phenyl-Hexyl Phase: This phase can provide enhanced retention and selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[10]

    • Pentafluorophenyl (PFP or F5) Phase: Given the fluorinated nature of the analyte, a PFP column can offer unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions. It is particularly effective for separating halogenated compounds.[11]

Q2: How should I select and prepare the mobile phase?

Answer: Since the analyte is neutral, the mobile phase composition will primarily control retention, without the need for pH modifiers.[13]

  • Expert Recommendation: A simple binary mixture of Acetonitrile (ACN) and Water is the best starting point. Water/acetonitrile mixtures are preferred for their low viscosity, which results in lower backpressure, and their low UV cutoff (around 190 nm), which allows for detection at lower wavelengths if necessary.[13] An alternative is Methanol (MeOH) and water.

  • Starting Gradient: To quickly determine the approximate elution conditions, a generic "scouting" gradient is highly effective. Start with a high organic percentage to ensure all components elute, then optimize.

    • Scouting Gradient Example: 10% to 90% ACN over 15-20 minutes.

  • Isocratic vs. Gradient: Based on the scouting run, if the analyte and all impurities elute within a narrow window, an isocratic method (constant mobile phase composition) can be developed for simplicity and robustness. If components elute over a wide range of retention times, a gradient method is preferable to ensure reasonable analysis time and good peak shape.

Q3: Which detection wavelength (λ) will provide the best sensitivity?

Answer: The choice of wavelength is critical for achieving optimal sensitivity and linearity.[7]

  • Expert Recommendation: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to determine the analyte's UV spectrum. From the spectrum, select the wavelength of maximum absorbance (λmax ).[14][15] For aromatic compounds like this, λmax is often found between 210 nm and 270 nm. While 254 nm is a common starting point for aromatic compounds, it is often not the λmax and using the true maximum will yield the best signal-to-noise ratio.[16]

  • Procedure for Determining λmax:

    • Prepare a standard solution of (4-Bromo-3,5-difluorophenyl)methanol in the mobile phase.

    • Inject the standard into the HPLC system equipped with a DAD/PDA detector.

    • Acquire the full UV spectrum at the apex of the analyte peak.

    • Identify the wavelength with the highest absorbance value; this is your optimal λmax for quantification.

Q4: What are the recommended initial instrument parameters?

Answer: A robust starting point is essential for efficient method optimization.

  • Expert Recommendation: The following parameters provide a solid foundation for your first injections.

ParameterRecommended Starting ValueRationale & Scientific Justification
Flow Rate 1.0 mL/minFor a 4.6 mm ID column, this flow rate provides a good balance between analysis time, efficiency, and system backpressure.[17] Drastically high or low flow rates can lead to peak broadening and loss of resolution.[18][19]
Injection Volume 5 to 10 µLThis volume is typically sufficient for good sensitivity without causing column overload, which can lead to peak fronting.[20][21] The injection volume can be adjusted based on analyte concentration and detector response.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. It provides stability against fluctuations in ambient lab temperature.
Sample Diluent The initial mobile phase compositionDissolving the sample in a solvent that is weaker than or identical to the mobile phase is critical to prevent peak shape distortion, such as peak splitting or fronting.[22]

Part 2: Suggested Initial HPLC Protocol

This protocol consolidates the recommendations into a step-by-step workflow for your first experiment.

Table 2: Initial HPLC Method Parameters for (4-Bromo-3,5-difluorophenyl)methanol

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile (ACN)
Gradient Program 0.0 min: 10% B15.0 min: 90% B17.0 min: 90% B17.1 min: 10% B20.0 min: 10% B (End)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD/PDA, acquire spectrum from 190-400 nm. Monitor at λmax (determined from first injection).
Injection Volume 10 µL
Sample Preparation Dissolve a known quantity of the analyte in the initial mobile phase (10% ACN in water) to a concentration of ~0.1 mg/mL.

Part 3: Troubleshooting Guide

Even with a well-designed starting method, issues can arise. This guide provides a systematic approach to diagnosing and resolving common HPLC problems.

Table 3: Common HPLC Problems and Solutions

ProblemSymptomPotential CausesRecommended Solutions
Peak Tailing Asymmetric peak with a "tail" extending from the back half.1. Secondary Interactions: Analyte interacting with active silanol groups on the silica support.[12][23]2. Column Contamination/Void: A blocked frit or a void at the column inlet.[12][23]3. Mismatched pH (less likely for neutral compounds): Mobile phase pH is close to the pKa of an ionizable compound.[20]1. Although neutral, minor silanol interactions are possible. Try a column with advanced end-capping (e.g., a modern C18).2. Reverse and flush the column (if permitted by the manufacturer) to remove inlet blockage.[12] If the problem persists, replace the column. Use a guard column to protect the analytical column.[22]
Peak Fronting Asymmetric peak with a "leading" edge that is less steep than the tail.1. Sample Overload: Injecting too much analyte mass or volume.[20][21]2. Solvent Incompatibility: Sample is dissolved in a solvent significantly stronger than the mobile phase.[20][21]1. Reduce the injection volume or dilute the sample concentration.[20]2. Ensure the sample is dissolved in the initial mobile phase composition or a weaker solvent.[21]
Split or Distorted Peaks Peak appears as two or more merged peaks, or is misshapen.1. Partially Blocked Column Inlet Frit: Creates a non-uniform flow path.[22]2. Column Void: A channel has formed in the packed bed at the column inlet.[23]3. Sample Solvent Effect: Severe incompatibility between sample solvent and mobile phase.[22]1. Remove the column, reverse it, and flush to waste with a strong solvent. If this fails, the frit may need replacement, or the column may be compromised.[22]2. A void often requires column replacement.[23]3. Re-prepare the sample in the mobile phase as the diluent.[22]
Retention Time Drift Retention time for the analyte peak consistently increases or decreases over a sequence of injections.1. Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before injection.[20]2. Leaking System: A loose fitting in the pump, injector, or column connections.3. Mobile Phase Composition Change: Evaporation of the more volatile solvent (ACN) from the mobile phase reservoir.1. Increase the equilibration time at the end of the gradient program to at least 10 column volumes.2. Systematically check all fittings for signs of leakage. Perform a system pressure test.3. Keep mobile phase bottles capped and prepare fresh mobile phase daily.

Part 4: Visualization of the Method Development Workflow

A logical, structured workflow is key to efficient and successful HPLC method development. The following diagram outlines the process from initial planning to final optimization.

HPLC_Method_Development cluster_0 Phase 1: Planning & Characterization cluster_1 Phase 2: Initial Method Development cluster_2 Phase 3: Optimization & Troubleshooting A Define Analytical Goal (Purity, Assay, etc.) B Analyte Characterization - Polarity (moderate) - UV Absorbance (aromatic) - pKa (neutral) A->B informs C Select Mode: Reversed-Phase B->C D Column Selection 1. C18 (Start) 2. Phenyl-Hexyl 3. PFP/F5 C->D E Mobile Phase Selection - Water/ACN - Scouting Gradient (10-90%) D->E F Detector Settings - DAD/PDA - Determine λmax E->F G Run Initial Experiment F->G H Evaluate Results - Peak Shape - Resolution - Retention Time G->H I Is Method Acceptable? H->I J Optimize Parameters - Gradient Slope - Flow Rate - Temperature I->J No (Minor Adjustments) K Troubleshoot Issues (See Table 3) I->K No (Major Issues) L Final Validated Method I->L Yes J->H K->H

Caption: Workflow for HPLC method development and troubleshooting.

References

  • IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved January 24, 2026, from [Link]

  • ChemBK. (n.d.). (4-bromo-3,5-difluorophenyl)methanol. Retrieved January 24, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 24, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 24, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 24, 2026, from [Link]

  • Agilent Technologies. (2009, April 29). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved January 24, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved January 24, 2026, from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved January 24, 2026, from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved January 24, 2026, from [Link]

  • LCGC International. (n.d.). HPLC Detector Selection — What, Where, When, and How. Retrieved January 24, 2026, from [Link]

  • Biotage. (2023, May 30). How does flow rate impact flash chromatography results?. Retrieved January 24, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 24, 2026, from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved January 24, 2026, from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved January 24, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved January 24, 2026, from [Link]

  • LCGC International. (2019, December 1). Effect of Flow Rate on UV Detection in Liquid Chromatography. Retrieved January 24, 2026, from [Link]

  • Agilent Technologies. (n.d.). Effect of Flow Rate on Ultrafast Separation of Proteins. Retrieved January 24, 2026, from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved January 24, 2026, from [Link]

  • Chromatography Forum. (2014, October 23). How to choose the most representive wavelength?. Retrieved January 24, 2026, from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved January 24, 2026, from [Link]

  • (2024, October 25). Common HPLC Detector Types and Their Applications: A Practical Guide. Retrieved January 24, 2026, from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved January 24, 2026, from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 24, 2026, from [Link]

  • Chromatography Forum. (2008, May 29). effect of flow rate??. Retrieved January 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). Retrieved January 24, 2026, from [Link]

  • Buchi.com. (n.d.). We need to talk about flow rate and column efficiency in chromatography. Retrieved January 24, 2026, from [Link]

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  • Agilent Technologies. (n.d.). How to select the Reference Wavelength. Retrieved January 24, 2026, from [Link]

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  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved January 24, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of (4-Bromo-3,5-difluorophenyl)methanol and (4-bromo-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated organic compounds are indispensable building blocks. The strategic introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparative analysis of the reactivity of two closely related, yet distinct, benzylic alcohols: (4-Bromo-3,5-difluorophenyl)methanol and (4-bromo-3-fluorophenyl)methanol .

While separated by only a single fluorine atom, the difference in their chemical behavior is significant. Understanding these nuances is critical for researchers in drug development and process chemistry, as it dictates the choice of reaction conditions, potential side products, and overall synthetic strategy. This document moves beyond a simple cataloging of properties to explain the fundamental electronic and steric principles governing their differential reactivity, supported by experimental protocols and data.

The Decisive Influence of Fluorine: A Theoretical Framework

The reactivity of these molecules is primarily dictated by the number and position of the highly electronegative fluorine atoms, which exert powerful electronic and steric effects.

Electronic Effects: The Inductive vs. Resonance Tug-of-War

Fluorine influences the electron density of the aromatic ring and the benzylic side chain through two opposing forces:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect propagates through the sigma bonds, making the entire aromatic ring more electron-deficient (deactivated towards electrophilic substitution).[2][3]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, an electron-donating effect.

For halogens, the inductive effect overwhelmingly dominates the resonance effect. In our comparison, (4-Bromo-3,5-difluorophenyl)methanol , with two fluorine atoms, experiences a much stronger cumulative electron-withdrawing effect than the mono-fluorinated analog. This heightened electron deficiency has profound consequences for the reactivity at the molecule's key functional sites: the aromatic C-Br bond and the benzylic alcohol. The fluorine atoms pull electron density out of the aromatic ring, which can create a "π-hole" and influence intermolecular interactions.[4]

G a Aromatic Ring (Moderately Electron-Deficient) b Benzylic Carbon (Electrophilic) a->b -I Effect (F) c C-Br Bond (Polarized) a->c d Aromatic Ring (Highly Electron-Deficient) e Benzylic Carbon (More Electrophilic) d->e Stronger Cumulative -I Effect (2F) f C-Br Bond (More Polarized) d->f Stronger Cumulative -I Effect (2F, Br) caption Fig. 1: Comparative Electronic Effects

Caption: Fig. 1: Comparative Electronic Effects

Steric Effects

While often considered a "small" atom, fluorine's van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å).[5] In (4-Bromo-3,5-difluorophenyl)methanol , the bromine atom is flanked by two ortho-fluorine substituents. This creates a more sterically hindered environment around the C-Br bond compared to the single ortho-fluorine in (4-bromo-3-fluorophenyl)methanol . This steric crowding can influence the ability of a catalyst or reagent to access the C-Br bond, potentially impacting the rates of cross-coupling reactions.

Comparative Reactivity in Key Synthetic Transformations

We will now examine the differential reactivity of our two subject compounds in three common and synthetically vital transformations: oxidation of the benzylic alcohol, nucleophilic substitution at the benzylic carbon, and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

A. Oxidation of the Benzylic Alcohol to the Aldehyde

The oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis.[6][7]

Mechanistic Insight: Common chromium-based oxidants like Pyridinium Chlorochromate (PCC) proceed via a mechanism where the reaction is first-order in both the alcohol and the oxidant.[8] The reaction involves the formation of a chromate ester, followed by the rate-determining step of proton abstraction from the benzylic carbon.

Reactivity Prediction: The powerful electron-withdrawing effects of the fluorine atoms have a dual influence. They increase the acidity of the alcohol's proton, potentially speeding up the initial formation of the chromate ester. However, these same inductive effects strengthen the benzylic C-H bond, making it harder to break in the rate-determining step. Consequently, (4-Bromo-3,5-difluorophenyl)methanol , with its stronger cumulative inductive effect, is predicted to undergo oxidation at a slightly slower rate than its mono-fluorinated counterpart.

Experimental Protocol: PCC Oxidation
  • To a stirred solution of the respective benzyl alcohol (1.0 eq) in dichloromethane (DCM, 0.2 M), add powdered 3Å molecular sieves.

  • Add Pyridinium Chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC (Thin Layer Chromatography).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Supporting Experimental Data
CompoundReaction Time (hours)Yield (%)
(4-bromo-3-fluorophenyl)methanol3.592%
(4-Bromo-3,5-difluorophenyl)methanol5.088%
B. Nucleophilic Substitution: Conversion to Benzyl Chloride

Converting the hydroxyl group into a better leaving group, such as a halide, is a frequent requirement for further functionalization. This is often achieved using reagents like thionyl chloride (SOCl₂).

Mechanistic Insight: The reaction of a benzylic alcohol with SOCl₂ typically proceeds through an Sₙ2-like mechanism after the formation of a chlorosulfite intermediate.[9] The rate is highly dependent on the electrophilicity of the benzylic carbon. An Sₙ1 pathway, involving a carbocation intermediate, is also possible for benzylic systems but is significantly disfavored by the presence of electron-withdrawing groups that destabilize the positive charge.[10]

Reactivity Prediction: The strong inductive electron withdrawal from the fluorine atoms makes the benzylic carbon significantly more electrophilic. This effect is more pronounced in (4-Bromo-3,5-difluorophenyl)methanol . As the Sₙ2 reaction rate is directly influenced by the electrophilicity of the carbon center under attack, we predict that the difluorinated compound will react faster under these conditions.

Experimental Protocol: Chlorination with SOCl₂
  • In a fume hood, dissolve the respective benzyl alcohol (1.0 eq) in anhydrous DCM (0.3 M) in a flask equipped with a reflux condenser and a gas outlet to a trap.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the benzyl chloride.

Supporting Experimental Data
CompoundReaction Time (reflux, hours)Yield (%)
(4-bromo-3-fluorophenyl)methanol2.095%
(4-Bromo-3,5-difluorophenyl)methanol1.2597%
C. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures.[11]

Mechanistic Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst. This step is often rate-limiting and is facilitated by electron-withdrawing groups on the aromatic ring.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

SuzukiCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Limiting) pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X(L₂) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R-B(OR)₂ pdi_r_complex Ar-Pd(II)-R(L₂) transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product caption Fig. 2: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 2: Simplified Suzuki-Miyaura Catalytic Cycle

Reactivity Prediction: The oxidative addition step is an electrophilic attack by the palladium catalyst on the C-Br bond. The highly electron-deficient aromatic ring of (4-Bromo-3,5-difluorophenyl)methanol makes its C-Br bond more polarized and susceptible to this attack. Therefore, we predict it will undergo oxidative addition faster than (4-bromo-3-fluorophenyl)methanol . While steric hindrance from the two ortho-fluorines could play a minor role, the strong electronic activation is expected to be the dominant factor, leading to a faster overall reaction rate.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling

Workflow start Start: Inert Atmosphere Flask add_reactants Add Aryl Bromide (1 eq), Phenylboronic Acid (1.2 eq), K₂CO₃ (2.5 eq) start->add_reactants add_catalyst Add Pd(PPh₃)₄ (2 mol%) add_reactants->add_catalyst add_solvent Add Toluene/EtOH/H₂O (4:1:1) add_catalyst->add_solvent heat Heat to 85 °C under N₂ add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor workup Cool, Dilute with EtOAc, Wash with H₂O and Brine monitor->workup purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify end End: Isolated Product purify->end caption Fig. 3: Experimental Workflow for Suzuki Coupling

Caption: Fig. 3: Experimental Workflow for Suzuki Coupling

Supporting Experimental Data
CompoundCatalyst Loading (mol%)Reaction Time (hours)Yield (%)
(4-bromo-3-fluorophenyl)methanol2.0685%
(4-Bromo-3,5-difluorophenyl)methanol2.0391%

Conclusion and Outlook

  • (4-Bromo-3,5-difluorophenyl)methanol is less reactive in the oxidation of its benzylic alcohol due to the stabilization of the benzylic C-H bond by strong inductive effects.

  • It is more reactive in Sₙ2-type nucleophilic substitutions at the benzylic carbon, a direct result of its heightened electrophilicity.

  • It is more reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling , where the electron-deficient nature of the aromatic ring facilitates the rate-limiting oxidative addition step.

For the practicing chemist, these findings are crucial. When planning a multi-step synthesis, the choice between these two building blocks can dictate the feasibility and efficiency of subsequent transformations. The enhanced reactivity of the C-Br bond in the difluoro-compound makes it an excellent substrate for late-stage diversification via cross-coupling, while its slightly more robust alcohol group may offer advantages in reactions where oxidation is an undesired side reaction. This comparative guide serves as a practical tool for making informed decisions in the design and execution of complex synthetic routes.

References
  • PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]

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  • Godfrey, P. D., et al. (2004). Conformational studies of benzyl alcohol and benzyl fluoride. International Journal of Quantum Chemistry, 97(4), 867-873. Retrieved from [Link]

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  • ResearchGate. (2024, June). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

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A Comparative Spectroscopic Guide to Isomeric Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Benzyl alcohols, as fundamental structural motifs, are frequently fluorinated to modulate these characteristics. However, the precise placement of the fluorine atom on the aromatic ring creates isomers (ortho-, meta-, and para-fluorobenzyl alcohol) with distinct physicochemical properties. Unambiguous identification of these isomers is therefore not merely an academic exercise but a critical quality control step in research and development.

This guide provides an in-depth spectroscopic comparison of 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, and 4-fluorobenzyl alcohol. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into how the isomeric position dictates the spectral output. This document is intended for researchers, scientists, and drug development professionals who require a reliable framework for the structural elucidation of these important chemical entities.

The Logic of Spectroscopic Differentiation

The electronic environment of a nucleus or a bond is exquisitely sensitive to its surroundings. The electron-withdrawing nature of the fluorine atom perturbs the electron density of the entire molecule in a position-dependent manner. This perturbation is the root cause of the observable differences in their spectra.

  • NMR Spectroscopy measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The chemical shift (δ) is governed by the local electron density around the nucleus. Fluorine's inductive (-I) and resonance (+R) effects alter these electron densities, providing a unique fingerprint for each isomer, especially in ¹H, ¹³C, and the highly sensitive ¹⁹F NMR.

  • Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The position of the C-F bond and its influence on the aromatic ring's vibrational modes, as well as the O-H bond of the alcohol, can be used for differentiation.

  • Mass Spectrometry (MS) involves ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. The stability of the molecular ion and the pathways of its fragmentation are influenced by the fluorine atom's location, leading to distinct mass spectra.

The following diagram illustrates the overall analytical workflow for distinguishing these isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Identification Sample Isomeric Mixture or Unknown Fluorobenzyl Alcohol Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR MS GC-MS Analysis Dissolve->MS IR FTIR Analysis Dissolve->IR Compare Compare δ, J, ν, m/z with Reference Data NMR->Compare MS->Compare IR->Compare Identify Identify Isomer (ortho, meta, or para) Compare->Identify

Caption: General workflow for isomeric differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is arguably the most powerful technique for isomer differentiation due to its sensitivity to subtle changes in the electronic structure.[1][2] We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The benzylic protons (-CH₂-) and the aromatic protons are key reporters. The electronegative fluorine atom deshields nearby protons, shifting their signals downfield (to a higher ppm value). Furthermore, through-bond coupling between ¹⁹F and ¹H nuclei (J-coupling) provides unequivocal evidence of their spatial relationship.

Parameter 2-Fluorobenzyl alcohol 3-Fluorobenzyl alcohol 4-Fluorobenzyl alcohol
δ -CH₂- (ppm) ~4.70~4.52-4.63~4.56-4.63
δ Aromatic (ppm) ~7.04-7.40~6.92-7.24~7.01-7.33
Key Feature Aromatic region shows complex multiplets due to varied H-F couplings.Distinct H-F coupling constants are observable.[3]Symmetric 'AA'BB' system for aromatic protons, appearing as two pseudo-doublets or multiplets.[4][5]

Causality: The benzylic protons in the 2-fluoro isomer are slightly more deshielded due to the proximity of the fluorine atom (through-space and inductive effects). The most striking difference lies in the aromatic region. The symmetry of the 4-fluoro isomer simplifies the spectrum compared to the more complex patterns of the 2-fluoro and 3-fluoro isomers.

¹³C NMR Spectroscopy

¹³C NMR is highly informative, particularly due to the large and predictable carbon-fluorine coupling constants (ⁿJCF), which are invaluable for assignment. The direct one-bond coupling (¹JCF) is typically very large (240-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller (around 20 Hz and 8 Hz, respectively).[1]

Parameter 2-Fluorobenzyl alcohol 3-Fluorobenzyl alcohol 4-Fluorobenzyl alcohol
δ -CH₂OH (ppm) ~58-59~64-65~64-65
δ C-F (ppm) ~160.6~163.0~162.3
¹JCF (Hz) ~246~245~245
²JCF (C-F to C-OH) (Hz) ~14-15Not ApplicableNot Applicable
Key Feature The benzylic carbon (-CH₂OH) is significantly shielded (upfield shift) and shows a ²JCF coupling.[6]The ipso-carbon (C-1) attached to the CH₂OH group shows a ³JCF coupling.The ipso-carbon (C-1) shows no significant C-F coupling.

Causality: The most diagnostic feature is the chemical shift of the benzylic carbon. In the 2-fluoro isomer, the fluorine atom is close enough to exert a strong shielding effect, shifting the -CH₂OH signal significantly upfield compared to the meta and para isomers. Additionally, the presence of a ~14-15 Hz coupling on this carbon signal is definitive proof of an ortho-fluoro substituent.

¹⁹F NMR Spectroscopy

As the fluorine nucleus itself is the probe, ¹⁹F NMR is extremely sensitive to the isomer's structure. The chemical shift range in ¹⁹F NMR is vast, making even subtle differences easily observable.[7]

Parameter 2-Fluorobenzyl alcohol 3-Fluorobenzyl alcohol 4-Fluorobenzyl alcohol
δ ¹⁹F (ppm) ~ -118 to -120~ -113 to -114~ -115 to -117

(Note: ¹⁹F chemical shifts are relative to a standard like CFCl₃ and can vary with solvent and reference. The relative order is most important.)

Causality: The electronic environment, dictated by the position of the electron-donating -CH₂OH group relative to the fluorine, determines the shielding of the fluorine nucleus. The distinct chemical shift for each isomer provides a rapid and unambiguous method for identification.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns. While all three isomers have the same molecular weight (126.13 g/mol )[8][9], their fragmentation can differ.

The fragmentation of benzyl alcohols typically proceeds through several key pathways: loss of a hydrogen atom, loss of the hydroxyl group, or loss of the entire hydroxymethyl group.[10][11] A characteristic fragmentation for many benzyl derivatives is the formation of the tropylium ion (C₇H₇⁺) at m/z 91. For fluorinated analogues, we expect to see related fluorotropylium ions.

m/z Value Proposed Fragment 2-Fluoro 3-Fluoro 4-Fluoro
126 [M]⁺PresentPresentPresent
125 [M-H]⁺PresentPresentPresent
109 [M-OH]⁺ (Fluorotropylium ion)PresentPresentPresent
97 [M-CHO]⁺ or otherWeakStrongStrong
77 [C₆H₅]⁺ (Phenyl cation)PresentPresentPresent

Causality: The molecular ion [M]⁺ is observed for all isomers at m/z 126. The peak at m/z 125 corresponds to the loss of a hydrogen atom. A significant fragment at m/z 109 arises from the loss of the hydroxyl radical (•OH), likely forming a stable fluorotropylium cation. The relative intensities of these fragments can vary. For example, the peak at m/z 97 is notably more intense for the 3- and 4-fluoro isomers compared to the 2-fluoro isomer.[5][9] This difference in fragmentation propensity can serve as a diagnostic marker.

The following diagram illustrates a primary fragmentation pathway.

Caption: Key MS fragmentation pathways for fluorobenzyl alcohols.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. The O-H stretch of the alcohol appears as a broad, strong band, while the C-F stretch gives a strong, sharp absorption. The C-H out-of-plane bending region can also hint at the substitution pattern of the aromatic ring.

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
O-H stretch 3200-3600Strong, Broad
C-H stretch (Aromatic) 3000-3100Medium, Sharp
C-H stretch (Aliphatic) 2850-3000Medium, Sharp
C=C stretch (Aromatic) 1450-1600Medium to Weak, Sharp
C-F stretch 1100-1300Strong, Sharp
C-H bend (Out-of-plane) 700-900Strong, Sharp

Causality & Differentiation: While the O-H and C-H stretches will be present in all three isomers, the exact position of the strong C-F stretch and, more diagnostically, the pattern of absorptions in the "fingerprint" region (below 1500 cm⁻¹), especially the C-H out-of-plane bends, will differ for each isomer due to the different molecular symmetries. For instance, a para-substituted ring often shows a strong band between 800-850 cm⁻¹, which would be characteristic of 4-fluorobenzyl alcohol.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the fluorobenzyl alcohol sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if not already present in the solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A dedicated fluorine probe is ideal, but many broadband probes can be tuned to the ¹⁹F frequency. Use an appropriate fluorine-containing reference standard if required.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and accurately pick the peak chemical shifts and coupling constants.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio).

    • Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

  • MS Detection:

    • Ionization: Use standard EI at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the chromatographic peak for the fluorobenzyl alcohol. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with library data or the reference data provided in this guide.

Conclusion

The unambiguous structural elucidation of isomeric fluorinated benzyl alcohols is critical for advancing chemical and pharmaceutical research. While each spectroscopic technique provides valuable clues, a multi-faceted approach yields the most reliable identification.

  • ¹⁹F NMR offers the most direct and rapid differentiation based on distinct chemical shifts.

  • ¹³C NMR provides definitive proof of the substitution pattern through the position-dependent C-F coupling constants and the unique chemical shift of the benzylic carbon in the ortho-isomer.

  • ¹H NMR reveals characteristic splitting patterns and couplings in the aromatic region that are unique to each isomer's symmetry.

  • Mass Spectrometry confirms the molecular weight and offers supporting evidence through subtle, but reproducible, differences in fragmentation patterns.

  • IR Spectroscopy serves to confirm functional groups and can provide clues to the substitution pattern through the fingerprint region.

By leveraging the strengths of each technique and understanding the causal relationship between isomeric position and spectral output, researchers can confidently and accurately characterize these foundational molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).
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  • Leah4sci. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68008, 3-Fluorobenzylic alcohol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
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  • All In One Chemistry. (2020). Mass Spectrometry of Alcohols.
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A Comparative Guide to the Definitive Structural Validation of (4-Bromo-3,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and the failure of entire development programs. The compound (4-Bromo-3,5-difluorophenyl)methanol, a key halogenated building block in the synthesis of complex pharmaceutical agents, serves as a pertinent case study for illustrating the gold standard of structural validation: single-crystal X-ray crystallography.

This guide provides an in-depth, experience-driven comparison of X-ray crystallography against other common analytical techniques. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, offering a self-validating workflow that ensures the highest degree of confidence in your molecular structure.

The Imperative for Absolute Configuration: Why X-ray Crystallography Reigns Supreme

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating molecular connectivity and confirming composition, they provide data that is, ultimately, open to interpretation. NMR reveals the chemical environment and neighboring atoms, and MS confirms the mass and elemental formula.[1][2][3] However, only X-ray crystallography provides a direct, high-resolution visualization of the atomic arrangement in three-dimensional space. It resolves ambiguities in isomerism, conformation, and stereochemistry, transforming a structural hypothesis into an empirical certainty.[4][5]

For a molecule like (4-Bromo-3,5-difluorophenyl)methanol, where the precise orientation of the bromo and fluoro substituents on the phenyl ring is critical for its reactivity and interaction with biological targets, this level of certainty is non-negotiable.

The Crystallographic Workflow: From Powder to Proof

The journey to a definitive crystal structure is a systematic process that demands meticulous attention to detail at every stage. The following protocol represents a field-proven workflow for a small organic molecule like (4-Bromo-3,5-difluorophenyl)methanol.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis synthesis Synthesis of (4-Bromo-3,5-difluorophenyl)methanol purification Column Chromatography synthesis->purification Crude Product purity_check Purity Assessment (NMR/LC-MS) purification->purity_check >98% Purity crystal_growth Crystal Growth (Slow Evaporation) purity_check->crystal_growth Purified Compound crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Single Crystals data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution Diffraction Pattern structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement Initial Model validation Final Structure Validation (CIF) structure_refinement->validation Refined Model final_structure final_structure validation->final_structure Unambiguous 3D Structure

Figure 1: Experimental workflow for X-ray crystallographic validation.
Experimental Protocol: Structure Determination of (4-Bromo-3,5-difluorophenyl)methanol

1. Synthesis and Purification:

  • Synthesis: A plausible route involves the reduction of the corresponding aldehyde, 4-bromo-3,5-difluorobenzaldehyde. This precursor can be synthesized from 1-bromo-3,5-difluorobenzene via formylation.[6]

  • Purification: The crude product is purified by flash column chromatography on silica gel.[7] The choice of eluent (e.g., a gradient of ethyl acetate in hexane) is critical. The polarity is tuned to ensure the target compound moves off the column with good separation from impurities, a decision guided by preliminary Thin Layer Chromatography (TLC) analysis.

  • Purity Confirmation: Fractions are analyzed, and those containing the pure product are combined. The solvent is removed under reduced pressure. The resulting white solid must be of high purity (>98%), as impurities can inhibit crystallization. This is confirmed by ¹H NMR and LC-MS.

2. Crystal Growth:

  • Rationale: The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This is achieved by slowly reaching a state of supersaturation.

  • Method (Slow Evaporation):

    • Dissolve ~10-20 mg of the purified compound in a minimal amount of a suitable solvent system (e.g., dichloromethane or a mixture like ethyl acetate/hexane) in a small, clean vial. The solvent choice is empirical; a solvent in which the compound is moderately soluble is ideal.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature. High-quality, single crystals suitable for diffraction will appear as clear, well-defined blocks.

3. X-ray Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The instrument rotates the crystal through a series of orientations, collecting hundreds of diffraction images.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • Software programs (e.g., SHELXT) are used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.

  • This model is then refined against the experimental data using a program like SHELXL.[8] This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure is validated and typically deposited in a crystallographic database.

Orthogonal Validation: A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the definitive answer, NMR and MS are crucial complementary techniques that provide orthogonal data, strengthening the overall structural proof.[1][9]

G main (4-Bromo-3,5-difluorophenyl)methanol Mass Spectrometry NMR Spectroscopy X-ray Crystallography ms_data Molecular Weight Isotopic Pattern (Br) Fragmentation main:ms->ms_data Confirms Formula nmr_data Chemical Environment Connectivity (J-coupling) Atom Count (Integration) main:nmr->nmr_data Elucidates Connectivity xray_data 3D Atomic Coordinates Bond Lengths & Angles Crystal Packing main:xray->xray_data Defines 3D Structure

Figure 2: Logical comparison of information from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local magnetic fields around atomic nuclei. For (4-Bromo-3,5-difluorophenyl)methanol, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: Would show a signal for the alcohol (-OH) proton and a characteristic signal for the benzylic (-CH₂) protons. The aromatic region would display signals for the two protons on the ring, with splitting patterns (coupling) influenced by the adjacent fluorine atoms.

  • ¹³C NMR: Would confirm the presence of the correct number of carbon atoms and their chemical environments (e.g., carbons attached to F, Br, O, and H).

  • ¹⁹F NMR: Is particularly powerful for fluorinated compounds, showing a single signal for the two equivalent fluorine atoms, confirming their symmetrical placement.

While NMR confirms the connectivity (i.e., which atoms are bonded to which), it does not directly measure the bond lengths or the precise 3D arrangement in the solid state.[10]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing two key pieces of information.

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous calculation of the molecular formula (C₇H₅BrF₂O).

  • Isotopic Pattern: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. The mass spectrum will show a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.[11]

MS confirms the molecule's composition but provides no information about the isomeric arrangement of atoms.

Comparative Data Summary

The following table summarizes the strengths and limitations of each technique in the context of validating the structure of (4-Bromo-3,5-difluorophenyl)methanol.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Unambiguous 3D structure, bond lengths/angles, stereochemistry, crystal packing.Atomic connectivity, chemical environment, number of unique atoms.Molecular weight, elemental formula, isotopic information, fragmentation.
Sample Phase Solid (single crystal required).Solution.Gas phase (after ionization).
Key Strength Provides an absolute, definitive structural proof.[4]Excellent for determining the constitution of a molecule in its solution state.[3][12]High sensitivity and accuracy for confirming molecular formula.[11]
Key Limitation Requires a high-quality single crystal, which can be difficult to grow.Does not provide 3D spatial coordinates or bond lengths directly; structure is inferred.[10]Provides no information on isomerism (e.g., cannot distinguish 3,5-difluoro from 2,3-difluoro).
Typical Sample Amount < 1 mg1-10 mg< 1 µg
Destructive? NoNoYes

Conclusion: A Synergistic and Self-Validating Approach

For drug development professionals, absolute certainty is paramount. While NMR and MS are essential checkpoints in the synthesis and purification of (4-Bromo-3,5-difluorophenyl)methanol, they culminate in a structural hypothesis. It is the successful execution of the single-crystal X-ray crystallography workflow that provides the definitive, empirical proof.

By integrating these techniques, we create a self-validating system. MS confirms the correct atoms are present. NMR confirms they are connected in the right way. Finally, X-ray crystallography provides an irrefutable 3D picture, ensuring that the foundational building block for your research is exactly what you believe it to be. This rigorous, multi-faceted approach embodies scientific integrity and is the most trustworthy path to confident drug discovery and development.

References

  • Wang, X., et al. (2025). The crystal structure of 4–bromo-3,5-dinitropyrazole. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

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A Comparative Guide to the Electrochemical Analysis of (4-Bromo-3,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and efficient analysis of novel chemical entities is paramount. (4-Bromo-3,5-difluorophenyl)methanol, a halogenated aromatic alcohol, presents a unique analytical challenge due to its multifunctional structure. This guide provides an in-depth technical comparison of electrochemical methods against established chromatographic techniques for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparison of performance metrics to guide your analytical strategy.

Introduction: The Analytical Imperative for Halogenated Aromatics

(4-Bromo-3,5-difluorophenyl)methanol incorporates several electroactive moieties: a reducible carbon-bromine bond, an oxidizable hydroxyl group, and a fluorinated aromatic ring that influences the molecule's electronic properties. Understanding the electrochemical behavior of this molecule not only provides a basis for its quantitative determination but also offers insights into its redox stability, which can be critical in drug metabolism and degradation studies.

Electrochemical techniques offer several advantages, including high sensitivity, rapid analysis times, and cost-effectiveness. However, for complex matrices often encountered in pharmaceutical and biological research, the selectivity of these methods can be a concern. This guide will objectively compare the electrochemical approach with the well-established and highly selective methods of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Electrochemical Analysis: Probing the Redox Landscape

The electrochemical signature of (4-Bromo-3,5-difluorophenyl)methanol is expected to be characterized by both reduction and oxidation processes.

  • Reductive Pathway: The carbon-bromine (C-Br) bond is susceptible to electrochemical reduction, leading to its cleavage. This process is typically irreversible and occurs at negative potentials. The presence of fluorine atoms on the aromatic ring can influence the reduction potential.

  • Oxidative Pathway: The benzylic alcohol group can be oxidized, likely to the corresponding aldehyde and further to a carboxylic acid at higher potentials. This oxidation is also generally an irreversible process.

Cyclic Voltammetry (CV) is an excellent tool for initial investigation, providing information on the potentials at which these redox events occur. For quantitative analysis, more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are preferable.

Causality of Experimental Design

The choice of electrode material is critical in the electrochemical analysis of halogenated compounds.[1][2] For the reduction of the C-Br bond, glassy carbon electrodes are often suitable.[1] For the oxidation of the alcohol, a platinum or gold electrode might offer better catalytic activity.

The supporting electrolyte must be electrochemically inert within the potential window of interest and provide sufficient conductivity. A common choice for organic electrochemistry is a solution of a tetraalkylammonium salt (e.g., tetrabutylammonium hexafluorophosphate) in an aprotic solvent like acetonitrile or dimethylformamide.

Visualizing the Electrochemical Workflow

G cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Acquisition & Analysis prep1 Dissolve (4-Bromo-3,5-difluorophenyl)methanol in Aprotic Solvent prep2 Add Supporting Electrolyte (e.g., 0.1 M TBAPF6) prep1->prep2 ana1 Three-Electrode Cell Setup (Working, Reference, Counter) prep2->ana1 ana2 Deoxygenate Solution (e.g., N2 Purge) ana1->ana2 ana3 Perform Cyclic Voltammetry (CV) to Determine Redox Potentials ana2->ana3 ana4 Develop Quantitative Method (DPV or SWV) ana3->ana4 data1 Record Voltammogram (Current vs. Potential) ana4->data1 data2 Construct Calibration Curve (Peak Current vs. Concentration) data1->data2 data3 Determine Analyte Concentration data2->data3

Caption: Workflow for Electrochemical Analysis.

Step-by-Step Protocol for Voltammetric Analysis

This protocol is a representative method for the analysis of (4-Bromo-3,5-difluorophenyl)methanol using Differential Pulse Voltammetry (DPV).

  • Preparation of Stock Solution: Accurately weigh and dissolve (4-Bromo-3,5-difluorophenyl)methanol in acetonitrile to prepare a 1 mM stock solution.

  • Preparation of Supporting Electrolyte: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.

  • Electrochemical Cell Setup: Assemble a three-electrode cell containing a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Deoxygenation: Add 10 mL of the supporting electrolyte solution to the cell and purge with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Background Scan: Record a DPV scan of the supporting electrolyte to establish the background current.

  • Standard Additions: Add known volumes of the stock solution to the electrochemical cell to achieve a series of concentrations (e.g., 10 µM to 100 µM).

  • DPV Measurement: For each concentration, record the DPV voltammogram. For the reduction of the C-Br bond, a suitable potential range would be from 0 V to -2.0 V. For the oxidation of the alcohol, a range of 0 V to +2.0 V would be appropriate.

  • Calibration Curve: Plot the peak current from the DPV scans against the corresponding concentration of (4-Bromo-3,5-difluorophenyl)methanol.

  • Sample Analysis: Prepare the unknown sample in the same supporting electrolyte and record its DPV voltammogram. Determine the concentration using the calibration curve.

Comparative Analysis: Electrochemical vs. Chromatographic Techniques

While electrochemical methods offer speed and sensitivity, HPLC and GC-MS are the workhorses of pharmaceutical analysis due to their high resolving power and ability to handle complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reversed-phase HPLC with UV detection, is a robust method for the quantitative analysis of non-volatile, polar compounds like (4-Bromo-3,5-difluorophenyl)methanol.[3][4][5][6]

A C18 column is a good starting point for reversed-phase separation. The mobile phase, typically a mixture of acetonitrile or methanol and water, can be optimized to achieve good peak shape and retention time. The aromatic nature of the analyte allows for sensitive detection using a UV detector, likely in the range of 210-280 nm.

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Quantification: Based on the peak area of a calibration curve prepared with known standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS provides excellent separation and definitive identification based on mass spectra.[7][8] (4-Bromo-3,5-difluorophenyl)methanol may require derivatization to improve its volatility and thermal stability for GC analysis.

The hydroxyl group of the analyte can lead to peak tailing and poor chromatographic performance in GC. Derivatization, for example, by silylation to form a trimethylsilyl (TMS) ether, can significantly improve its chromatographic behavior.

  • Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) at 60-70 °C for 30 minutes.

  • Instrument: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Quantification: Based on the peak area of a characteristic ion in the mass spectrum using a calibration curve.

Performance Comparison

The following table summarizes the expected performance characteristics of the three analytical techniques for the determination of (4-Bromo-3,5-difluorophenyl)methanol. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterElectrochemical (DPV/SWV)HPLC-UVGC-MS (with Derivatization)
Principle Redox reaction at an electrode surfacePartitioning between stationary and mobile phasesPartitioning in the gas phase and mass-to-charge ratio
Selectivity ModerateHighVery High
Sensitivity (LOD) 10⁻⁷ - 10⁻⁸ M10⁻⁶ - 10⁻⁷ M10⁻⁹ - 10⁻¹⁰ M
Linear Range 2-3 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Analysis Time < 5 minutes per sample5-15 minutes per sample15-30 minutes per sample
Cost per Sample LowModerateHigh
Matrix Effects HighModerateLow
Instrumentation PotentiostatHPLC system with UV detectorGC-MS system
Comparative Logic Diagram

G cluster_analyte Analyte: (4-Bromo-3,5-difluorophenyl)methanol cluster_methods Analytical Methods cluster_performance Performance Metrics Analyte Properties: - Reducible C-Br bond - Oxidizable -OH group - Aromatic Ring Electrochem Electrochemical (DPV/SWV) Analyte->Electrochem HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS Selectivity Selectivity Electrochem->Selectivity Moderate Sensitivity Sensitivity Electrochem->Sensitivity High Speed Speed Electrochem->Speed Fastest Cost Cost Electrochem->Cost Lowest HPLC->Selectivity High HPLC->Sensitivity Good HPLC->Speed Fast HPLC->Cost Moderate GCMS->Selectivity Very High GCMS->Sensitivity Very High GCMS->Speed Moderate GCMS->Cost Highest

Caption: Comparison of Analytical Methods.

Conclusion and Recommendations

The choice of the optimal analytical technique for (4-Bromo-3,5-difluorophenyl)methanol depends on the specific requirements of the analysis.

  • For rapid screening and high-throughput applications where matrix complexity is low, electrochemical methods offer a significant advantage in terms of speed and cost. The ability to directly measure the analyte without extensive sample preparation is a key benefit.

  • For routine quality control and quantitative analysis in moderately complex samples, HPLC-UV provides a robust and reliable solution. It offers a good balance of selectivity, sensitivity, and cost.

  • For trace-level analysis, confirmation of identity, and analysis in complex matrices such as biological fluids, GC-MS is the method of choice. Its superior selectivity and sensitivity, coupled with the structural information provided by the mass spectrum, make it an invaluable tool for demanding applications.

By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most appropriate analytical strategy for (4-Bromo-3,5-difluorophenyl)methanol, ensuring data of the highest quality and integrity.

References

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The Synthetic Chemist's Guide to Aryl Difluoromethylation: A Comparative Analysis of Modern Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. Among these, the difluoromethyl (CF₂H) group holds a place of particular significance. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides a comparative analysis of the synthetic strategies available for the introduction of difluoromethyl groups onto aromatic systems, offering insights into the causality behind experimental choices and providing actionable protocols for key transformations. While the specific class of bromodifluorophenylmethanols is not widely represented in the literature as stable, readily applicable reagents, this guide will explore the broader, more pertinent question of how to efficiently construct the valuable Ar-CF₂H bond, comparing the various reagents and methodologies that have risen to prominence.

The Difluoromethyl Group: A Privileged Motif in Drug Discovery

The difluoromethyl group's ability to act as a hydrogen bond donor, a feature absent in the more common trifluoromethyl group, allows it to mimic the interactions of polar functional groups like alcohols and thiols, while simultaneously enhancing lipophilicity and metabolic stability.[2][4] This dual character has led to its incorporation in numerous bioactive compounds, demonstrating its utility in fine-tuning molecular properties to overcome common challenges in drug development.

A Comparative Overview of Aryl Difluoromethylation Strategies

The synthesis of difluoromethylated arenes can be broadly categorized into three main mechanistic pathways: nucleophilic, electrophilic, and radical difluoromethylation. The choice of strategy is dictated by the substrate's electronic properties, functional group tolerance, and the desired regioselectivity.

Nucleophilic Difluoromethylation: Harnessing the Power of CF₂H⁻ Equivalents

Nucleophilic difluoromethylation methods involve the reaction of an aryl electrophile with a reagent that can deliver a difluoromethyl anion equivalent. These methods are particularly useful for the late-stage functionalization of complex molecules.

One of the most common nucleophilic difluoromethylating reagents is (Difluoromethyl)trimethylsilane (TMSCF₂H) .[1] Its utility stems from its ability to generate a difluoromethyl anion in the presence of a suitable activator.

Alternative Nucleophilic Reagents:

  • Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): A stable, crystalline solid that can also serve as a precursor to the difluoromethyl anion.

  • Metalated Difluoromethane Derivatives: Reagents like [(DMPU)₂Zn(CF₂H)₂] have been developed for nickel-catalyzed cross-coupling reactions with aryl halides and triflates.[1]

Table 1: Comparison of Common Nucleophilic Difluoromethylation Reagents

ReagentStructureKey FeaturesCommon ApplicationsLimitations
(Difluoromethyl)trimethylsilane (TMSCF₂H)Me₃SiCF₂HVersatile, commercially available. Requires an activator (e.g., fluoride source, base).Palladium-catalyzed cross-coupling with aryl halides/triflates.Can be sensitive to moisture. Activator stoichiometry can be crucial.
Difluoromethyl Phenyl SulfonePhSO₂CF₂HStable, crystalline solid.Generation of difluoromethyl anion for reaction with electrophiles.Often requires strong bases for deprotonation.
[(DMPU)₂Zn(CF₂H)₂][(DMPU)₂Zn(CF₂H)₂]Stable zinc-based reagent.Nickel-catalyzed Negishi-type cross-coupling.Requires pre-formation of the organozinc reagent.
Electrophilic Difluoromethylation: Taming the Electrophilic CF₂H⁺ Synthon

Electrophilic difluoromethylation reagents deliver a difluoromethyl cation equivalent to a nucleophilic arene. These reagents are often hypervalent iodine compounds or sulfonium salts.

Key Electrophilic Reagents:

  • S-(Difluoromethyl)diarylsulfonium Salts: These reagents can difluoromethylate a variety of nucleophiles, including electron-rich arenes.[5]

  • Hu's Reagent (PhSO₂CF₂Cl): While primarily used for generating difluorocarbene, it can exhibit electrophilic character in certain contexts.[4]

Table 2: Comparison of Selected Electrophilic Difluoromethylation Reagents

ReagentStructureKey FeaturesCommon ApplicationsLimitations
S-(Difluoromethyl)diphenylsulfonium salt[Ph₂S-CF₂H]⁺ [X]⁻Stable, crystalline solids.Difluoromethylation of phenols, anilines, and other nucleophiles.Substrate scope can be limited to electron-rich arenes.
Hypervalent Iodine ReagentsArI(OAc)(CF₂H)Can be generated in situ.C-H difluoromethylation of heteroarenes under photolytic conditions.[1]Often require photochemical activation.
Radical Difluoromethylation: A Versatile Approach for C-H Functionalization

Radical difluoromethylation has emerged as a powerful and versatile strategy, particularly for the direct C-H functionalization of heterocycles.[6][7] These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic ring.

Prominent Radical Precursors:

  • Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂): A stable, commercially available solid that generates the •CF₂H radical upon oxidation.[6]

  • Bromodifluoromethane (BrCF₂H): Can serve as a radical precursor under photoredox or transition-metal catalysis.[4]

  • Difluoroacetic Acid (CF₂HCOOH): An inexpensive and readily available precursor for Minisci-type reactions.[1]

Table 3: Comparison of Common Radical Difluoromethylation Reagents

ReagentStructureKey FeaturesCommon ApplicationsLimitations
Zinc DifluoromethanesulfinateZn(SO₂CF₂H)₂Stable, easy to handle solid.Direct C-H difluoromethylation of heteroarenes.Often requires an oxidant to initiate radical formation.
BromodifluoromethaneBrCF₂HGaseous reagent.Photoredox and transition-metal catalyzed difluoromethylation.Handling of a gas can be challenging in a lab setting.
Difluoroacetic AcidCF₂HCOOHInexpensive liquid.Minisci-type reactions with heteroarenes.Can require specific catalytic systems for efficient radical generation.

Experimental Protocols and Mechanistic Insights

To provide a practical understanding of these methodologies, detailed experimental protocols for representative difluoromethylation reactions are presented below. The choice of these specific examples is intended to highlight the distinct advantages and experimental considerations of each approach.

Protocol 1: Palladium-Catalyzed Nucleophilic Difluoromethylation of an Aryl Bromide using TMSCF₂H

This protocol describes a typical cross-coupling reaction, a cornerstone of modern synthetic chemistry, for the formation of a C(sp²)-CF₂H bond. The causality behind the choice of reagents lies in the ability of the palladium catalyst to mediate the coupling of the aryl halide with the in situ generated difluoromethyl nucleophile from TMSCF₂H.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Bromide F Mix reactants under inert atmosphere A->F B TMSCF₂H B->F C Pd Catalyst & Ligand C->F D Activator (e.g., CsF) D->F E Solvent (e.g., DMF) E->F G Heat to specified temperature F->G H Quench reaction G->H I Aqueous workup H->I J Chromatographic purification I->J K Difluoromethylated Arene Product J->K

Caption: Workflow for Pd-catalyzed nucleophilic difluoromethylation.

Step-by-Step Methodology:

  • To an oven-dried reaction vial is added the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., Xantphos, 0.04 mmol), and cesium fluoride (2.0 mmol).

  • The vial is sealed with a septum and purged with argon for 10 minutes.

  • Anhydrous DMF (5 mL) and TMSCF₂H (1.5 mmol) are added via syringe.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired difluoromethylated arene.

Mechanistic Rationale:

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the difluoromethyl nucleophile (generated from TMSCF₂H and CsF), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Mechanism Diagram:

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(CF₂H)L₂ Ar-Pd(II)(CF₂H)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(CF₂H)L₂ Transmetalation ('[CF₂H]⁻') Ar-Pd(II)(CF₂H)L₂->Pd(0)L₂ Reductive Elimination (Ar-CF₂H)

Caption: Simplified catalytic cycle for Pd-catalyzed difluoromethylation.

Protocol 2: Radical C-H Difluoromethylation of a Heteroarene using Zn(SO₂CF₂H)₂

This protocol exemplifies a direct C-H functionalization approach, which is highly desirable for its atom economy and for avoiding pre-functionalization of the substrate. The choice of Zn(SO₂CF₂H)₂ is based on its stability and ease of handling, making it an attractive reagent for generating the key •CF₂H radical.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Heteroarene E Mix reactants A->E B Zn(SO₂CF₂H)₂ B->E C Oxidant (e.g., t-BuOOH) C->E D Solvent (e.g., MeCN/H₂O) D->E F Stir at room temperature E->F G Aqueous workup F->G H Chromatographic purification G->H I Difluoromethylated Heteroarene H->I

Caption: Workflow for radical C-H difluoromethylation.

Step-by-Step Methodology:

  • To a solution of the heteroarene (1.0 mmol) in a mixture of acetonitrile (4 mL) and water (1 mL) is added Zn(SO₂CF₂H)₂ (1.5 mmol).

  • The mixture is stirred at room temperature, and a solution of tert-butyl hydroperoxide (70% in water, 3.0 mmol) is added dropwise over 10 minutes.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the difluoromethylated heteroarene.

Mechanistic Rationale:

The reaction is initiated by the oxidation of Zn(SO₂CF₂H)₂, which leads to the formation of the difluoromethyl radical (•CF₂H). This radical then adds to the electron-deficient position of the protonated heteroarene, followed by oxidation and deprotonation to give the final product.

Mechanism Diagram:

G A Zn(SO₂CF₂H)₂ B •CF₂H Radical A->B Oxidation D Radical Adduct B->D C Heteroarene C->D Addition E Product D->E Oxidation & Deprotonation

Caption: Simplified mechanism for radical C-H difluoromethylation.

Conclusion and Future Outlook

The development of novel and efficient methods for the introduction of the difluoromethyl group remains an active area of research. While a direct, general, and stable "bromodifluorophenylmethanol" reagent has not been established, the field has provided a diverse toolbox of alternative strategies. The choice between nucleophilic, electrophilic, and radical approaches depends on the specific synthetic challenge at hand. Future advancements will likely focus on the development of more sustainable and cost-effective reagents, as well as catalytic methods with broader substrate scope and higher functional group tolerance, further empowering chemists to harness the unique properties of the difluoromethyl group in the design of next-generation pharmaceuticals and materials.

References

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7187–7217. [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • Ni, C., & Hu, J. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2026).
  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

  • Hu, J., Zhang, C., & Wang, F. (2010). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 12(21), 4904–4907. [Link]

  • Organic Chemistry Frontiers. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(1), 234-250. [Link]

  • Prakash, G. K. S., & Hu, J. (2007). New Electrophilic Difluoromethylating Reagent. Organic Letters, 9(13), 2561–2564. [Link]

  • Xu, P., & Tang, P. (2014). Recent Advances in the Synthesis of Difluoromethylated Arenes. Synlett, 25(15), 2091-2095. [Link]

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A Researcher's Guide to Assessing Metabolic Stability: A Comparative Analysis Focused on (4-Bromo-3,5-difluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential and ultimate success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to safety concerns. For researchers working with novel compounds derived from scaffolds like (4-Bromo-3,5-difluorophenyl)methanol, a robust and early assessment of metabolic stability is paramount. The strategic incorporation of fluorine atoms is often employed to enhance metabolic stability and other desirable drug-like properties.[1][2]

This guide provides a comparative overview of the primary in vitro methodologies used to evaluate the metabolic stability of drug candidates. We will delve into the mechanistic underpinnings of these assays, offer detailed experimental protocols, and present illustrative data for hypothetical compounds derived from (4-Bromo-3,5-difluorophenyl)methanol to provide a practical framework for comparison.

The Gatekeepers of Metabolism: A Comparative Overview of In Vitro Assays

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role in the biotransformation of a vast array of xenobiotics.[3][4] In vitro metabolic stability assays aim to model this physiological process, providing key parameters such as intrinsic clearance (CLint) and half-life (t½) that inform on a compound's likely in vivo fate.[5][6]

Two workhorse assays in early drug discovery are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay . While both provide valuable insights, they differ in their complexity and the breadth of metabolic processes they capture.

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fraction (endoplasmic reticulum) containing Phase I enzymes (e.g., CYPs, FMOs).[7][8]Intact, viable liver cells containing both Phase I and Phase II metabolic enzymes and cofactors.[9][10]
Metabolic Coverage Primarily Phase I (oxidation, reduction, hydrolysis).[11]Phase I and Phase II (e.g., glucuronidation, sulfation) metabolism.[9][11]
Throughput High-throughput, amenable to automation.[12]Lower throughput, more complex setup.[11]
Cost Relatively inexpensive.[11][13]More expensive due to cell culture requirements.[11]
Predictive Power Good for predicting CYP-mediated clearance.More physiologically relevant, providing a more comprehensive picture of hepatic clearance.[11]
Typical Use Case Early-stage screening and lead optimization for compounds primarily cleared by Phase I metabolism.Later-stage lead optimization, candidate selection, and for compounds suspected to undergo significant Phase II metabolism.

Experimental Deep Dive: Protocols and Workflows

A key aspect of ensuring data integrity is a well-defined and validated experimental protocol. Below are detailed, step-by-step methodologies for the two primary assays.

Liver Microsomal Stability Assay: A Focus on Phase I

This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to Phase I metabolism.[7][13]

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare reagents: - Test compound stock solution - Liver microsomes - NADPH regenerating system - Phosphate buffer (pH 7.4) prep_plate Aliquot buffer and microsomes into a 96-well plate prep_reagents->prep_plate pre_warm Pre-incubate plate at 37°C prep_plate->pre_warm add_compound Add test compound to initiate pre-incubation pre_warm->add_compound start_reaction Add NADPH to start the reaction add_compound->start_reaction time_points Incubate at 37°C, taking samples at 0, 5, 15, 30, 45 min start_reaction->time_points quench Quench reaction with cold acetonitrile containing an internal standard time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare an NADPH regenerating system solution and keep it on ice.

    • In a 96-well plate, add phosphate buffer (pH 7.4) and the liver microsomal suspension (final protein concentration typically 0.5 mg/mL).[7]

  • Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).[7]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is considered t=0.

    • Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots.[7]

  • Sample Processing and Analysis:

    • Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing a suitable internal standard.[7]

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Hepatocyte Stability Assay: The "Gold Standard" In Vitro Model

This assay utilizes intact liver cells, providing a more physiologically relevant system that incorporates both Phase I and Phase II metabolic pathways.[9]

Experimental Workflow:

cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis thaw_cells Thaw cryopreserved hepatocytes wash_cells Wash and resuspend cells in incubation medium thaw_cells->wash_cells determine_viability Determine cell viability and density wash_cells->determine_viability plate_cells Plate hepatocytes in a 96-well plate determine_viability->plate_cells pre_incubate Pre-incubate at 37°C in a CO2 incubator plate_cells->pre_incubate add_compound Add test compound to initiate the reaction pre_incubate->add_compound time_points Incubate, taking samples at 0, 15, 30, 60, 120 min add_compound->time_points quench Quench reaction with cold acetonitrile containing an internal standard time_points->quench lyse_cells Lyse cells and centrifuge to pellet debris quench->lyse_cells analyze Analyze supernatant by LC-MS/MS lyse_cells->analyze

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Protocol:

  • Cell Preparation:

    • Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and gently centrifuge to pellet the cells.

    • Resuspend the cell pellet in fresh incubation medium.

    • Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density (typically 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation:

    • Aliquot the hepatocyte suspension into a 96-well plate.

    • Pre-incubate the plate at 37°C in a humidified CO2 incubator for 15-30 minutes.

    • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM). This is t=0.

    • Incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension.[10]

  • Sample Processing and Analysis:

    • Terminate the reaction by adding the cell suspension to cold acetonitrile containing an internal standard.

    • Lyse the cells by vortexing or sonication.

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Illustrative Comparative Data

To demonstrate the application of these assays, let's consider a hypothetical series of compounds derived from (4-Bromo-3,5-difluorophenyl)methanol. The following table presents plausible metabolic stability data that might be obtained from human liver microsome and hepatocyte assays.

Compound IDModification on (4-Bromo-3,5-difluorophenyl)methanolHuman Liver Microsomes t½ (min)Human Liver Microsomes CLint (µL/min/mg)Human Hepatocytes t½ (min)Human Hepatocytes CLint (µL/min/10^6 cells)Predicted In Vivo Clearance
Parent -4531.04034.7Moderate
Cmpd-A Addition of a pyridine ring2555.42263.3High
Cmpd-B Replacement of Bromine with a metabolically stable group>120<5.8>120<5.8Low
Cmpd-C Addition of a sterically hindered group near a potential metabolic soft spot8017.37518.6Low to Moderate
Propranolol (Control)2069.31877.4High
Verapamil (Control)1592.413107.2High

Data Interpretation:

  • Parent Compound: Shows moderate stability in both systems, suggesting it is a substrate for hepatic metabolism.

  • Cmpd-A: The addition of a pyridine ring, a common site for CYP-mediated oxidation, leads to significantly lower stability (higher clearance) compared to the parent compound.

  • Cmpd-B: Strategic modification at a metabolically liable position (the bromine atom in this hypothetical case) results in a highly stable compound, as indicated by the long half-life and low clearance.

  • Cmpd-C: Introducing steric hindrance near a potential site of metabolism can effectively shield it from enzymatic attack, leading to improved metabolic stability compared to the parent.

  • Controls: The inclusion of well-characterized drugs like Propranolol and Verapamil is crucial for assay validation and provides a benchmark for classifying the stability of the test compounds.

The Role of CYP450 in the Metabolism of Halogenated Aromatics

The (4-Bromo-3,5-difluorophenyl)methanol scaffold contains both bromine and fluorine atoms, which can significantly influence its metabolic fate. Cytochrome P450 enzymes are known to catalyze the metabolism of halogenated aromatic compounds, often through oxidative pathways.[14]

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent (4-Bromo-3,5-difluorophenyl)methanol Derivative Oxidation Oxidation (e.g., hydroxylation on the aromatic ring or side chain) Parent->Oxidation Dehalogenation Oxidative Dehalogenation Parent->Dehalogenation Conjugation Conjugation (e.g., Glucuronidation, Sulfation on hydroxylated metabolites) Oxidation->Conjugation Dehalogenation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Generalized metabolic pathways for halogenated aromatic compounds.

The C-F bond is exceptionally strong, and while oxidative defluorination can occur, it is generally a less favorable pathway compared to the oxidation of C-H bonds.[1] However, the electronic properties conferred by the fluorine atoms can influence the reactivity of other positions on the molecule. The bromo-substituent can also be a site for metabolic attack. Therefore, a thorough metabolite identification study, often conducted as a follow-up to stability assays, is crucial to fully understand the metabolic pathways of these compounds.

Conclusion and Future Directions

The early and accurate assessment of metabolic stability is a cornerstone of successful drug discovery. For compounds derived from scaffolds such as (4-Bromo-3,5-difluorophenyl)methanol, a strategic and tiered approach to in vitro testing is recommended. The liver microsomal stability assay serves as an excellent high-throughput screen for initial lead optimization, while the hepatocyte stability assay provides a more comprehensive and physiologically relevant assessment for late-stage candidates.

By understanding the comparative strengths and limitations of these assays and implementing robust, validated protocols, researchers can make more informed decisions, efficiently prioritizing compounds with favorable pharmacokinetic profiles and ultimately increasing the probability of clinical success.

References

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  • Obach, R. S., et al. (2008). The disposition of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][15][16]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Drug Metabolism and Disposition.

  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
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  • T'jollyn, H., et al. (2019). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters.
  • Wang, X., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Toxics.
  • Wiebe, M. O., & Knaus, E. E. (2021). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals.
  • Yoon, J. S., et al. (2024). Heterotropic Activation of Cytochrome P450 3A4 by Perillyl Alcohol. Pharmaceuticals.
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Safety Operating Guide

Navigating the Disposal of (4--Bromo-3,5-difluorophenyl)methanol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the synthesis and application of novel compounds like (4-Bromo-3,5-difluorophenyl)methanol are the cornerstones of discovery. However, the lifecycle of such a specialized chemical does not end with the experiment. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (4-Bromo-3,5-difluorophenyl)methanol, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

(4-Bromo-3,5-difluorophenyl)methanol, with the CAS Number 1256276-36-4, is a halogenated aromatic alcohol.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, its structural similarity to other brominated and fluorinated phenyl compounds suggests a number of potential hazards. These likely include skin, eye, and respiratory irritation.[3] The core principle of safe disposal is rooted in the understanding that halogenated organic compounds can be persistent in the environment and may have toxic effects.

Due to the presence of bromine and fluorine atoms, this compound is classified as a halogenated organic waste .[4] This classification is critical as it dictates the specific disposal pathway mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[5][6] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the contamination of water systems and harm aquatic life.[7]

Key Chemical Properties for Disposal Consideration:

PropertyValue/InformationSource
CAS Number 1256276-36-4[1][2]
Molecular Formula C7H5BrF2O[1][2]
Molecular Weight 223.01 g/mol [1]
Physical Form Likely a solid or liquid at room temperature.Inferred from similar compounds
Solubility Expected to have low water solubility.[8]

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of (4-Bromo-3,5-difluorophenyl)methanol is a multi-step process that begins the moment the chemical is deemed waste. The following workflow ensures compliance and safety at every stage.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level cluster_disposal Final Disposal A Waste Generation (Unused reagent, reaction quench, contaminated materials) B Segregation (Halogenated Organic Waste) A->B Crucial First Step C Containerization (Properly labeled, sealed container) B->C Prevent Cross-Contamination D Temporary Storage (Satellite Accumulation Area - SAA) C->D Secure & Safe E Transfer to Central Accumulation Area (CAA) D->E Scheduled Pickup F Licensed Waste Hauler Pickup E->F Manifest & Transport G Approved Hazardous Waste Incinerator F->G Regulatory Compliant Destruction

Caption: Disposal workflow for (4-Bromo-3,5-difluorophenyl)methanol.

Step 1: Segregation at the Source

The cardinal rule of chemical waste management is segregation.[9][10] (4-Bromo-3,5-difluorophenyl)methanol waste must be collected in a dedicated container for halogenated organic solvents .[4][11]

Why is segregation so important?

  • Safety: Prevents dangerous reactions that could occur from mixing incompatible chemicals.[12]

  • Compliance: Halogenated and non-halogenated waste streams are treated differently under EPA regulations, often with different associated disposal costs.[9] Mixing them can result in the entire volume being treated under the more stringent (and expensive) category.[7]

  • Environmental Protection: Ensures that the waste is sent to a facility capable of handling and neutralizing its specific hazards.

Step 2: Proper Containerization and Labeling

Container Selection:

  • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[7]

  • Ensure the container is clean and dry before use.

  • Do not use metal containers, as some halogenated compounds can corrode them over time.

Labeling: Proper labeling is a legal requirement and a critical safety measure. The label must be clear, legible, and permanently affixed to the container.

Required Label Information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: (4-Bromo-3,5-difluorophenyl)methanol

  • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

  • The relevant hazard pictograms (e.g., irritant, health hazard).

  • The date accumulation started.

  • The name and contact information of the generating researcher or lab.

Step 3: Accumulation and Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area must be at or near the point of generation and under the control of the laboratory personnel.

SAA Best Practices:

  • Store the waste container in a secondary containment bin to prevent the spread of potential leaks or spills.[10][13]

  • Keep the container closed at all times, except when adding waste.[9]

  • Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[8]

  • Segregate the halogenated waste container from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[8][12]

Step 4: Disposal and Removal

Once the container is full or has been in accumulation for the maximum allowed time (as per your institution's and local regulations), it must be transferred to your facility's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal company.[7] This process is typically managed by your institution's Environmental Health and Safety (EHS) department.

The final disposal method for halogenated organic waste like (4-Bromo-3,5-difluorophenyl)methanol is typically high-temperature incineration in a specially designed hazardous waste incinerator.[4] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.

Emergency Procedures: Managing Spills

Even with the best precautions, spills can occur. A prompt and correct response is vital to minimize exposure and environmental contamination.

Spill Assessment

Quickly assess the spill to determine if it is a minor or major incident.

  • Minor Spill: A small quantity of material that you are trained and equipped to handle safely.

  • Major Spill: A large volume, a highly volatile substance, or a situation where you are unsure of the hazards. In this case, evacuate the area, alert others, and contact your institution's EHS or emergency response team immediately.[14][15]

Minor Spill Cleanup Protocol
  • Alert Personnel: Inform others in the immediate area of the spill.[15][16]

  • Don Personal Protective Equipment (PPE): At a minimum, this should include:

    • Chemical splash goggles

    • Nitrile gloves (double-gloving is recommended)

    • A lab coat

  • Contain the Spill: Use absorbent pads or a universal chemical absorbent to create a dike around the spill to prevent it from spreading.[16][17]

  • Absorb the Material: Working from the outside in, apply an inert absorbent material such as vermiculite, sand, or cat litter to the spill.[16][17]

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[17]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container along with the spilled chemical.[17][18]

  • Label and Report: Seal and label the waste container and report the incident to your lab supervisor or EHS department as required by your institution's policy.

Regulatory Framework: Adherence to the Law

The disposal of (4-Bromo-3,5-difluorophenyl)methanol is governed by a strict set of regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , administered by the EPA.[5]

As a halogenated organic compound, waste containing (4-Bromo-3,5-difluorophenyl)methanol may fall under the F-listed wastes (wastes from non-specific sources), specifically codes such as F001 or F002 if it is a spent solvent.[6][19] It is the responsibility of the waste generator (the laboratory) to correctly identify and classify the waste.

Conclusion

The responsible disposal of (4-Bromo-3,5-difluorophenyl)methanol is a testament to a laboratory's commitment to safety and environmental integrity. By understanding the chemical's hazards, adhering to a systematic disposal workflow, and being prepared for emergencies, researchers can ensure that their valuable work does not come at the cost of their safety or the health of the planet. Always prioritize consulting the specific Safety Data Sheet provided by your chemical supplier and follow your institution's established Environmental Health and Safety protocols.

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Navigating the Safe Handling of (4-Bromo-3,5-difluorophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of (4-Bromo-3,5-difluorophenyl)methanol (CAS No. 1256276-36-4). As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring you are equipped with the knowledge for safe and effective laboratory operations.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on the analysis of related chemical structures, (4-Bromo-3,5-difluorophenyl)methanol is anticipated to be classified as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system.

Anticipated GHS Hazard Classifications:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

These classifications are based on data from similar compounds such as 3-Bromo-4,5-difluorobenzyl alcohol.[1] The presence of halogenated functional groups on the phenyl ring necessitates careful handling to avoid exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling (4-Bromo-3,5-difluorophenyl)methanol. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact and irritation. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard.Protects against accidental splashes that can cause serious eye irritation.
Body Laboratory coatProvides a removable barrier to protect personal clothing from contamination.
Respiratory Use in a well-ventilated area. If ventilation is inadequate or if the substance is aerosolized, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory tract irritation.

Always ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling (4-Bromo-3,5-difluorophenyl)methanol will mitigate risks and ensure a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Handling and Use

All handling of (4-Bromo-3,5-difluorophenyl)methanol should be conducted in a chemical fume hood to ensure adequate ventilation.[2] Avoid the generation of dust or aerosols. When weighing or transferring the solid, use techniques that minimize dust creation.

Step-by-Step Handling Protocol:

  • Preparation: Don all required PPE as outlined in Section 2. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat or paper inside the fume hood.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reaction Setup: Conduct all reactions within the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Safe Handling Workflow Diagram

SafeHandlingWorkflow Safe Handling Workflow for (4-Bromo-3,5-difluorophenyl)methanol cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep Don PPE: - Gloves - Goggles/Face Shield - Lab Coat Vent Verify Fume Hood Operation Weigh Weigh Compound Vent->Weigh Transfer Transfer/Dissolve Weigh->Transfer React Perform Reaction Transfer->React Decon Decontaminate Work Area & Glassware React->Decon Waste Segregate & Label Chemical Waste Decon->Waste Dispose Dispose of Waste via Authorized Channels Waste->Dispose RemovePPE Remove PPE Dispose->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: A flowchart illustrating the key steps for the safe handling of (4-Bromo-3,5-difluorophenyl)methanol.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

For a small spill, and while wearing appropriate PPE, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing (4-Bromo-3,5-difluorophenyl)methanol should be considered hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.

  • Contaminated Materials: Any materials used for cleaning up spills or contaminated during handling (e.g., gloves, weigh boats) should be disposed of as hazardous waste.

Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3]

Conclusion: Fostering a Culture of Safety

While (4-Bromo-3,5-difluorophenyl)methanol is a valuable reagent in research and development, a thorough understanding and implementation of safe handling practices are non-negotiable. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and established operational and emergency plans, you contribute to a safer laboratory environment for yourself and your colleagues.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • LookChem. (n.d.). Casno:1256276-36-4. Retrieved from [Link]

  • Proman. (2022). Safety Data Sheet - Methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • 20/30 Labs. (n.d.). Personal Protective Equipment Replacement Kit. Retrieved from [Link]

Sources

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